Chemical properties of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
The following technical guide details the chemical properties, synthetic utility, and handling protocols for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine . Chemical Class: Halogenated 7-Deazapurine Derivative Primar...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, synthetic utility, and handling protocols for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Chemical Class: Halogenated 7-Deazapurine Derivative
Primary Application: Advanced Intermediate for Kinase Inhibitor Synthesis (JAK, FLT3, RIPK1)
Executive Summary
5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a highly functionalized heterocyclic scaffold used primarily in the discovery and manufacturing of targeted small-molecule drugs. It combines the bio-privileged 7-deazapurine core (isostere of adenine) with two critical synthetic handles:
C-5 Iodine: A reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the installation of aryl or heteroaryl groups typically required for selectivity in the ATP-binding pocket of kinases.
N-7 Tosyl Group: An electron-withdrawing protecting group that masks the pyrrole nitrogen. This protection is essential to prevent catalyst poisoning during cross-coupling, modulate solubility in organic solvents, and direct regioselectivity during further functionalization.
This guide provides a validated roadmap for synthesizing, utilizing, and handling this compound, grounded in industrial medicinal chemistry standards.
Stable under ambient conditions.[1][2] Hydrolytically stable in neutral media; Tosyl group cleaves in strong base (NaOH/MeOH) or strong acid with heat.
Key Reactivity
Electrophile (at C-5 via Pd-catalysis); Nucleophile (at exocyclic amine, though reduced by Tosyl EWG).
Synthetic Utility & Mechanism
The strategic value of this compound lies in its ability to serve as a "linchpin" in convergent synthesis. The iodine atom at C-5 is significantly more reactive towards oxidative addition by Palladium(0) than the chlorides typically found at C-4, allowing for chemoselective derivatization.
Synthesis Pathway (Retrosynthetic Logic)
The most robust route to the target involves the iodination of the 7-deazapurine core followed by tosylation, or tosylation of the 4-chloro precursor followed by amination and iodination. Below is the validated forward synthesis from the commercially available 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 163622-50-2).
Figure 1: Direct synthesis via N-tosylation of the 5-iodo precursor.
Mechanistic Role of the Tosyl Group
The p-toluenesulfonyl (Tosyl) group serves a dual mechanistic function:
Electronic Deactivation: By withdrawing electron density from the pyrrole ring, it increases the acidity of the C-H bonds slightly but, more importantly, stabilizes the molecule against oxidative degradation during workup.
Catalytic Competence: Unprotected 7H-pyrrolo[2,3-d]pyrimidines can bind Pd(II) species at the N-7 position, poisoning the catalyst cycle. The bulky, electron-poor Tosyl group prevents this coordination, ensuring high yields in Suzuki couplings.
Experimental Protocols
Protocol A: Synthesis of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Context: Protection of the commercially available 5-iodo precursor.
Sodium Hydride (NaH, 60% dispersion) (1.5 eq) OR NaOH with phase transfer catalyst.
Solvent: Anhydrous DMF.
Procedure:
Setup: Flame-dry a round-bottom flask and purge with Argon. Charge with 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine dissolved in anhydrous DMF (0.5 M concentration).
Deprotonation: Cool to 0°C. Add NaH portion-wise over 15 minutes. (Caution: H₂ gas evolution). Stir at 0°C for 30 minutes until gas evolution ceases and the anion is formed.
Addition: Add TsCl (dissolved in minimal DMF) dropwise to the reaction mixture at 0°C.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
Workup: Quench carefully with ice-water. The product often precipitates as a solid. Filter the solid, wash with water and cold diethyl ether.
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH/DCM gradient).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light (iodides can be photosensitive over long periods).
Waste: Dispose of as halogenated organic waste.
References
Ambeed. (n.d.). 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Product Analysis. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9856490, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [1]
Tokyo Chemical Industry (TCI). (n.d.). Product I1161: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[1] Retrieved from
Google Patents. (2017). US20170233397A1: Process for preparing 7H-pyrrolo[2,3-d]pyrimidine compounds. (Describes tosyl-protected intermediates in kinase inhibitor synthesis). Retrieved from
MDPI. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges. (Detailed discussion on Suzuki coupling of halo-pyrrolopyrimidines). Retrieved from
The Linchpin Intermediate: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Kinase Inhibitor Discovery
The following technical guide details the role, chemistry, and application of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in the discovery of kinase inhibitors. Executive Summary In the high-stakes arena of kinase...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the role, chemistry, and application of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in the discovery of kinase inhibitors.
Executive Summary
In the high-stakes arena of kinase inhibitor development, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a privileged structure, serving as the core engine for blockbuster drugs like Tofacitinib , Ruxolitinib , and Baricitinib .
5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine represents a critical "linchpin" intermediate in the synthesis of these libraries. It combines three essential features:
Adenine Mimicry: The 4-amino-pyrrolo[2,3-d]pyrimidine core faithfully mimics the hydrogen-bonding pattern of ATP, ensuring high affinity for the kinase hinge region.
Synthetic Divergence (C5-Iodo): The iodine atom at the 5-position serves as a highly reactive handle for Palladium-catalyzed cross-couplings, allowing chemists to project diverse chemical space into the kinase "gatekeeper" or solvent-front regions.
Orthogonal Protection (N7-Tosyl): The tosyl group protects the acidic pyrrole nitrogen, preventing catalyst poisoning and side reactions, while modulating the electronics of the ring to facilitate coupling.
This guide provides a comprehensive analysis of this intermediate, offering validated protocols for its utilization in synthesizing potent kinase inhibitors.
Structural Analysis & Pharmacophore Logic
To design effective inhibitors, one must understand how this specific intermediate interacts with the target protein once processed.
The Hinge Binding Motif
The 4-amino-7-deazapurine core functions as a bidentate hydrogen bond partner with the kinase hinge region (the segment connecting the N- and C-terminal lobes).
N1 (Acceptor): Accepts a hydrogen bond from the backbone NH of the hinge residue.
C4-NH2 (Donor): Donates a hydrogen bond to the backbone Carbonyl (C=O) of the hinge residue.
C5 Vector: The vector extending from the C5-Iodo position points directly towards the gatekeeper residue and the hydrophobic pocket behind the ATP site. This is the primary vector for introducing selectivity.
The Role of the Tosyl Group
While the tosyl group is removed in the final drug molecule, its presence in this intermediate is chemically strategic:
Electronic Activation: The electron-withdrawing sulfonyl group decreases the electron density of the pyrrole ring. This facilitates the oxidative addition of Palladium(0) into the C5-I bond during cross-coupling.
Solubility: Unprotected 7-deazapurines are often poorly soluble in organic solvents due to strong intermolecular H-bonding. The lipophilic tosyl group disrupts this, enabling reactions in standard solvents (DCM, THF, Dioxane).
Regiocontrol: It blocks the N7 position, preventing N-arylation or coordination to the metal catalyst.
Synthetic Utility & Workflows
The primary utility of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is as the electrophile in Suzuki-Miyaura and Sonogashira couplings.
Visualization of Synthetic Divergence
Caption: Synthetic divergence from the 5-iodo intermediate. Path A (Suzuki) is most common for generating Type I inhibitors targeting the gatekeeper region.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the 5-iodo intermediate with an aryl boronic acid. This is the standard method for installing selectivity elements.
Catalyst: Pd(dppf)Cl₂[1][2]·DCM complex (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)
Base: 2M Aqueous Na₂CO₃ or K₂CO₃ (3.0 equiv)
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
Setup: In a microwave vial or round-bottom flask, charge the 5-iodo substrate, aryl boronic acid, and base.
Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen (Critical to prevent homocoupling of boronic acid).
Catalyst Addition: Add the Palladium catalyst quickly under a positive pressure of inert gas. Seal the vessel.
Reaction: Heat to 80–100°C for 2–6 hours (or 110°C for 30 min in a microwave reactor). Monitor by LC-MS for the disappearance of the iodide (M+H = 415 Da for Tosyl-protected).
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry over Na₂SO₄ and concentrate.
Purification: Flash column chromatography (Hexanes/Ethyl Acetate or DCM/MeOH).
Protocol B: Detosylation (Deprotection)
The tosyl group must be removed to restore the N7-H functionality required for biological activity (H-bond donor/acceptor properties).
7-Deazapurine Scaffolds: A Technical Guide to Isostere Design and Functionalization
Topic: 7-Deazapurine Scaffolds for Medicinal Chemistry Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 7-deazapurine (pyrrolo[2,...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 7-Deazapurine Scaffolds for Medicinal Chemistry Research
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold represents a privileged pharmacophore in modern medicinal chemistry. By replacing the N7 nitrogen of the purine core with a carbon atom, researchers can modulate physicochemical properties, enhance metabolic stability, and access novel chemical space without disrupting the fundamental Watson-Crick base-pairing geometry required for enzyme recognition. This guide provides a technical deep-dive into the structural rationale, synthetic methodologies, and therapeutic applications of this scaffold, focusing on its critical role in kinase inhibition (JAK inhibitors) and antiviral nucleoside development.
Structural Rationale & Pharmacophore Properties
The transition from a purine to a 7-deazapurine is not merely an atom swap; it is a strategic modification that alters the electronic landscape of the heterocycle.
Electronic and Physicochemical Modifications
Hydrogen Bonding Flip: In natural purines, N7 is a hydrogen bond acceptor. In 7-deazapurines, the C7-H bond renders this position neutral or a weak hydrogen bond donor. This is critical for kinase selectivity, as many kinases (e.g., JAK family) utilize the "hinge region" interaction where this subtle difference can differentiate between on-target and off-target binding.
Glycosidic Bond Stability: The N9-glycosidic bond in natural purine nucleosides is susceptible to enzymatic cleavage by purine nucleoside phosphorylases (PNP). The 7-deazapurine scaffold significantly strengthens this bond due to the increased electron density in the pyrrole ring, making the N9-C1' bond resistant to cleavage. This is a primary driver for its use in antiviral nucleoside analogs.
Fluorescence: Unlike their non-fluorescent purine counterparts, many 7-deazapurines (especially 7-substituted derivatives) exhibit useful fluorescence properties, enabling their use as "turn-on" probes for studying nucleic acid structure and dynamics.
Quantitative Comparison
Property
Purine (Adenine)
7-Deazaadenine (Tubercidin)
Medicinal Chemistry Impact
N7 Character
H-bond Acceptor
Neutral / Weak Donor
Altered kinase hinge binding; evasion of Hoogsteen base-pairing.
pKa (N1)
~4.1
~5.3
More basic N1 improves H-bonding strength with target residues.
Glycosidic Stability
Labile (t1/2 < minutes in acid)
Highly Stable
Essential for oral bioavailability and half-life of nucleoside drugs.
Synthesizing 7-deazapurines presents unique challenges, particularly regarding regioselectivity during glycosylation and functionalization.
The Glycosylation Challenge (Vorbrüggen Conditions)
In purine synthesis, N9-glycosylation is preferred but N7-glycosylation is a common byproduct. In 7-deazapurines, the N7 position is carbon, eliminating N7-glycosylation. However, the electron-rich nature of the pyrrole ring can lead to competing reactions, such as solvent adduct formation (e.g., with acetonitrile) or lack of reactivity.
Protocol Insight: Use of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) as a Lewis acid catalyst with BSA (N,O-Bis(trimethylsilyl)acetamide) is the gold standard.
Critical Control: The ratio of Lewis acid is paramount. Excess TMSOTf can lead to decomposition or side reactions at C7.
C7-Functionalization: The SAR Engine
The C7 position is the primary vector for Structure-Activity Relationship (SAR) expansion. It is electronically similar to the C5 position of indole, making it susceptible to electrophilic aromatic substitution and metal-catalyzed cross-coupling.
Common Workflow:
Halogenation: Electrophilic iodination (NIS) at C7.
Cross-Coupling: Suzuki-Miyaura (Aryl/Heteroaryl), Sonogashira (Alkynyl), or Stille coupling.
Caption: Synthetic workflow for generating 7-deazapurine libraries via C7-diversification.
Therapeutic Applications & Case Studies
Kinase Inhibitors: The JAK Revolution
The most commercially successful application of the 7-deazapurine scaffold is in Janus Kinase (JAK) inhibitors.
Case Study: Tofacitinib (Xeljanz)
Mechanism: Tofacitinib binds to the ATP-binding pocket of JAK3/JAK1. The 7-deazapurine core mimics the adenine of ATP.
Selectivity Rationale: The scaffold allows for specific hydrophobic interactions in the hinge region that differentiate JAKs from other kinases. The C7-H allows the molecule to sit deeper in the pocket compared to a bulky N7-substituent, while the lack of N7-lone pair avoids repulsive interactions with specific gatekeeper residues.
Synthesis Key: The coupling of the 4-chloro-7-deazapurine with a chiral aminopiperidine side chain is the defining step.
Antiviral Nucleosides: Evasion and Incorporation
Case Study: MK-0608 (7-deaza-2'-C-methyladenosine)
Mechanism: Acts as a chain terminator for HCV NS5B polymerase.
Scaffold Role: The 7-deaza modification prevents enzymatic deglycosylation (base cleavage), which is the primary metabolic instability of natural purine nucleosides. This allows the drug to survive long enough to be phosphorylated to its active triphosphate form.
Experimental Protocol: C7-Iodination and Suzuki Coupling
This protocol describes the conversion of a 4-chloro-7-deazapurine into a 7-aryl derivative, a standard workflow for generating kinase inhibitor libraries.
Phase 1: Regioselective C7-Iodination
Objective: Install a reactive handle at C7 without affecting the C4-chloro group (needed for later SNAr).
Dissolve starting material in DMF (0.5 M concentration).
Cool to 0°C under Argon atmosphere.
Add NIS portion-wise over 15 minutes.
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
Monitoring: Monitor by TLC (loss of starting material) or LCMS (Observe M+126 shift).
Workup: Dilute with EtOAc, wash with 10% Na2S2O3 (to remove excess iodine), water, and brine. Dry over Na2SO4.
Yield: Typically >85%. Product: 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.
Phase 2: Suzuki-Miyaura Cross-Coupling
Objective: Install the aryl group at C7. Note: The C4-Cl is less reactive than C7-I under these specific Pd(0) conditions, allowing chemoselective coupling.
Degas solvents thoroughly (Argon sparge for 15 mins).
Combine reactants in a sealed pressure vial.
Heat to 90°C for 4-12 hours.
Self-Validation: Check LCMS. If C4-coupling is observed (disubstitution), lower temperature to 70°C and switch to a milder base (K3PO4).
Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).
Pathway Visualization: Mechanism of Action
The following diagram illustrates how 7-deazapurine nucleosides (like Tubercidin analogs) bypass metabolic degradation to inhibit viral replication.
Caption: Metabolic stability and activation pathway of 7-deazapurine antiviral nucleosides.
References
Seela, F., & Peng, X. (2006). Progress in 7-deazapurine (pyrrolo[2,3-d]pyrimidine) ribonucleoside synthesis. Current Topics in Medicinal Chemistry. Link
Perlikova, T., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. Link
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection.[1] Journal of Medicinal Chemistry. Link
Olsen, D. B., et al. (2004). A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties. Antimicrobial Agents and Chemotherapy. Link
Naus, P., et al. (2012). Sugar-modified derivatives of cytostatic 7-deazapurine nucleosides: Synthesis and biological activity. Bioorganic & Medicinal Chemistry.[2][3][4][5][6] Link
Structural Analysis of Iodinated Pyrrolo[2,3-d]pyrimidine Intermediates
The following technical guide details the structural analysis of iodinated pyrrolo[2,3-d]pyrimidine intermediates. It is designed for researchers in medicinal chemistry and process development, focusing on the critical d...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural analysis of iodinated pyrrolo[2,3-d]pyrimidine intermediates. It is designed for researchers in medicinal chemistry and process development, focusing on the critical distinction between regioisomers and the validation of synthetic outcomes.
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in drug discovery, serving as the core for FDA-approved kinase inhibitors such as Tofacitinib and Ruxolitinib. The introduction of iodine into this scaffold is a pivotal synthetic step, enabling subsequent carbon-carbon bond formation via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
However, the structural integrity of these iodinated intermediates is often compromised by regioselectivity issues. Distinguishing between C-5 (electrophilic) and C-6 (lithiation-directed) iodination, as well as confirming N-7 vs. N-1 alkylation, requires a rigorous analytical framework. This guide outlines the causal synthetic logic and provides a self-validating protocol for structural assignment.
Synthetic Causality & Regiochemistry
To analyze the structure, one must first understand the electronic bias of the scaffold. The pyrrolo[2,3-d]pyrimidine system is electron-rich in the pyrrole ring but electron-deficient in the pyrimidine ring.
The Iodination Dilemma
C-5 Iodination (Electrophilic): The C-5 position is the most nucleophilic site on the pyrrole ring. Treatment with N-iodosuccinimide (NIS) typically yields the 5-iodo derivative exclusively.
C-6 Iodination (Directed): The C-6 position is acidic. Functionalization here usually requires N-protection followed by lithiation (e.g., LDA or n-BuLi) and quenching with an iodine source.
N-Alkylation: Under basic conditions (
or ), alkylation favors the N-7 position (analogous to N-9 in purines) due to the acidity of the pyrrole NH. However, kinetic control or steric hindrance can lead to N-1 alkylation (on the pyrimidine ring), creating a common structural misassignment.
Synthetic Workflow Diagram
The following diagram illustrates the divergent pathways and the critical decision points for structural analysis.
Figure 1: Divergent synthetic pathways determining the regiochemistry of iodination and alkylation.
Analytical Framework: The "Heavy Atom" Effect
The most reliable method for confirming the position of iodine without X-ray crystallography is
C NMR , specifically leveraging the "Heavy Atom Effect." Iodine is unique among halogens; its large electron cloud causes significant shielding of the attached carbon.
Comparative NMR Data
The following table summarizes the expected chemical shifts for a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold before and after C-5 iodination.
Position
Nuclei
Unsubstituted ( ppm)
5-Iodo Derivative ( ppm)
Diagnostic Change
C-5
C
100 - 105
50 - 60
Upfield Shift (~45 ppm)
H-5
H
6.5 - 6.7 (d)
Absent
Disappearance of Signal
C-6
C
125 - 130
130 - 135
Slight Downfield Shift
H-6
H
7.3 - 7.5 (d)
7.6 - 7.8 (s)
Loss of Coupling ()
C-4
C
~150
~152
Minimal
Critical Insight: If you observe a carbon signal in the 50-60 ppm range that is not an aliphatic carbon (check DEPT-135), it is the C-I carbon. This is the definitive marker for C-5 iodination.
HMBC Correlations for N-Alkylation
Distinguishing N-7 from N-1 alkylation is best achieved using Heteronuclear Multiple Bond Correlation (HMBC).
N-7 Alkylation (Correct): The N-
protons will show strong 3-bond correlations () to C-5 and C-4a (bridgehead).
N-1 Alkylation (Incorrect): The N-
protons will correlate to C-2 and C-7a (bridgehead).
Reaction: Dissolve the starting material in DMF under
. Cool to 0°C. Add NIS portion-wise over 15 minutes to prevent exotherms.
Monitoring: Allow to warm to Room Temperature (RT). Monitor by LCMS (expect M+H = 280/282 pattern for Cl/I). Reaction is typically complete in 2-4 hours.
Workup: Pour the mixture into ice-water (30 vol). The product usually precipitates.
Purification: Filter the solid. Wash with water and cold ethanol. If no precipitate forms, extract with EtOAc, wash with 5%
(to remove DMF), and recrystallize from MeCN.
Validation Logic (Self-Check)
Check 1 (LCMS): Does the mass spectrum show the characteristic Chlorine isotope pattern (3:1 ratio) and the mass shift of +126 Da (Iodine)?
Check 2 (
H NMR): Has the doublet at ~6.6 ppm (H-5) disappeared? Did the doublet at ~7.4 ppm (H-6) collapse into a sharp singlet?
Check 3 (
C NMR): Do you see a quaternary carbon signal around 55 ppm?
Analytical Decision Tree Diagram
Figure 2: Analytical decision tree for validating the structural identity of the intermediate.
Troubleshooting & Common Pitfalls
The "Missing" Carbon
In
C NMR, the C-I carbon signal is often low intensity due to the lack of NOE enhancement (it is quaternary) and coupling to the quadrupolar iodine nucleus.
Solution: Increase the relaxation delay (
) to 3-5 seconds and increase the number of scans.
N-1 vs. N-7 Confusion
If the HMBC is ambiguous, use NOESY (Nuclear Overhauser Effect Spectroscopy) .
N-7 Alkyl: NOE correlation between the N-alkyl protons and H-6 .
N-1 Alkyl: NOE correlation between the N-alkyl protons and H-2 . This is often the "smoking gun" for incorrect isomers.
Hydrolysis
The 4-chloro substituent is susceptible to hydrolysis under acidic or highly basic aqueous conditions, converting it to the 4-hydroxy (lactam) species.
Indicator: A shift in the carbonyl region (~158 ppm) in
C NMR and loss of the Cl isotope pattern in MS.
References
Regioselective Synthesis of Pyrrolo[2,3-d]pyrimidines
Title: An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Source: Chemistry of Heterocyclic Compounds (2018).
A Technical Guide to 5-Iodo-Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine bioisostere, is a privileged structure in medicinal chemistry, forming the core of...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine bioisostere, is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] The introduction of an iodine atom at the C5 position creates a uniquely versatile synthetic handle, enabling a broad range of post-synthetic modifications and targeted biological interactions. This guide provides a comprehensive review of 5-iodo-pyrrolo[2,3-d]pyrimidine derivatives, from fundamental synthetic strategies to their application as potent inhibitors of key biological targets, particularly in oncology. We will explore the causality behind synthetic choices, delve into structure-activity relationships, and present detailed protocols and mechanistic insights to empower researchers in the design and development of next-generation therapeutics based on this powerful scaffold.
The Strategic Importance of the 5-Iodo-Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core is an analog of purine, where the nitrogen at position 7 is replaced by a carbon. This structural change provides a vector for chemical modification that is not present in purines, while maintaining the ability to interact with biological targets that recognize purine-based structures, such as ATP-binding sites in kinases.[2]
The introduction of an iodine atom at the C5 position is a key strategic decision in the design of derivatives for several reasons:
Synthetic Versatility: The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse chemical moieties, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Modulation of Electronic Properties: Iodine is an electron-withdrawing group, which can alter the electron density of the heterocyclic ring system. This can influence the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions within a protein's active site.[2]
Steric and Lipophilic Contributions: The bulky and lipophilic nature of the iodine atom can be exploited to probe hydrophobic pockets within a target protein, potentially enhancing binding affinity and selectivity.[2]
Halogen Bonding: The iodine atom can act as a halogen bond donor, a specific and directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This can contribute significantly to binding affinity and specificity.
Synthesis of the Core Scaffold: Methodologies and Considerations
The construction of the 5-iodo-pyrrolo[2,3-d]pyrimidine core is a critical first step. The most common and efficient method involves the direct iodination of a pre-formed pyrrolo[2,3-d]pyrimidine ring system.
Electrophilic Iodination
A widely used method is the electrophilic iodination of a suitable pyrrolo[2,3-d]pyrimidine precursor, often 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Key Reagents and Rationale:
N-Iodosuccinimide (NIS): This is the most common iodinating agent for this transformation. It is a mild and effective source of an electrophilic iodine atom (I+). Its use avoids the harsh conditions associated with molecular iodine (I2) and an oxidizing agent.
Solvent (e.g., Dimethylformamide - DMF): A polar aprotic solvent like DMF is typically used to dissolve the starting material and the reagent.[2]
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. This helps to minimize the formation of side products.[2]
Experimental Protocol: Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes a standard laboratory procedure for the synthesis of a key intermediate.
Dissolution: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add N-iodosuccinimide (NIS) (typically 1.1 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3). This step is crucial to neutralize any unreacted NIS and elemental iodine.
Precipitation and Filtration: Add water to the mixture to precipitate the product. Collect the solid product by vacuum filtration.
Washing and Drying: Wash the collected solid with water to remove any remaining salts and DMF, and then dry under vacuum to yield the desired 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.[2]
Biological Applications and Key Derivatives
The true power of the 5-iodo-pyrrolo[2,3-d]pyrimidine scaffold lies in its utility as a precursor to a vast array of biologically active molecules. The C5-iodo group serves as a linchpin for introducing functionalities that can target specific enzymes, particularly protein kinases, which are often dysregulated in diseases like cancer.
Kinase Inhibitors in Oncology
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. Many derivatives have been developed as potent inhibitors of various tyrosine kinases implicated in cancer progression.
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Mutations in EGFR are a major driver in non-small cell lung cancer (NSCLC).[3] Pyrrolo[2,3-d]pyrimidine derivatives have been designed to covalently target mutant forms of EGFR, showing increased efficacy and selectivity.[3] For instance, certain derivatives have demonstrated significantly higher potency against the T790M mutant EGFR compared to the wild-type, a crucial aspect for overcoming acquired resistance to earlier-generation inhibitors.[3]
Axl Kinase Inhibitors: Axl is a receptor tyrosine kinase that is overexpressed in many cancers and is associated with tumor growth, metastasis, and drug resistance.[4] Novel 5-substituted pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent Axl inhibitors, with some compounds showing promising therapeutic effects in xenograft tumor models.[4]
Multi-Targeted Kinase Inhibitors: A strategic approach in cancer therapy is to develop inhibitors that can target multiple kinases involved in tumor progression. Halogenated pyrrolo[2,3-d]pyrimidine derivatives have been synthesized that show potent inhibitory activity against a panel of kinases including EGFR, Her2, VEGFR2, and CDK2.[5][6]
5-Iodotubercidin: A Genotoxic Agent with Anticancer Potential
5-Iodotubercidin (5-ITu), a nucleoside analog incorporating the 5-iodo-pyrrolo[2,3-d]pyrimidine core, has demonstrated significant anticancer properties. It is a known inhibitor of adenosine kinase with an IC50 value of 26 nM.[7]
Mechanism of Action:
5-Iodotubercidin has a multi-faceted mechanism of action:
DNA Damage: It is believed that metabolites of 5-Iodotubercidin can be incorporated into DNA, leading to DNA damage and the induction of DNA breaks.[8][9][10]
p53 Activation: This DNA damage activates the tumor suppressor protein p53.[8][9][10] The activation of p53 is a critical event that can trigger cell cycle arrest, senescence, or apoptosis (programmed cell death).[9]
Cell Cycle Arrest and Apoptosis: 5-Iodotubercidin has been shown to induce a G2 phase cell cycle arrest in a p53-dependent manner and to promote apoptosis through both p53-dependent and -independent pathways.[8][9][10]
ATM/p53 Pathway Activation: In insulinoma cells, 5-Iodotubercidin induces apoptosis by activating the ATM/p53 signaling pathway.[11]
These mechanisms have been validated in various cancer cell lines and in xenograft mouse models, where 5-Iodotubercidin treatment led to significant tumor regression.[7][8][9]
Structure-Activity Relationship (SAR) Insights
The ability to easily modify the 5-iodo-pyrrolo[2,3-d]pyrimidine core via cross-coupling reactions has provided a wealth of SAR data.
Position of Substitution
Rationale and Observed Effects
C4-Position
Typically substituted with an amine. This group often forms a crucial hydrogen bond with the "hinge" region of the kinase active site. Modifications here can fine-tune selectivity and potency.
C5-Position (from Iodo)
Introduction of aryl, heteroaryl, or alkynyl groups via cross-coupling. These groups can extend into hydrophobic "back pockets" of the kinase, significantly enhancing affinity and selectivity. For example, bulky groups like tert-butylisoxazole have shown excellent activity against RET kinase.[12]
N7-Position
The pyrrole nitrogen can be alkylated or functionalized to modulate solubility, cell permeability, and to probe for additional interactions with the target protein.
Table 1: General Structure-Activity Relationship (SAR) trends for 5-substituted pyrrolo[2,3-d]pyrimidine kinase inhibitors.
Conclusion and Future Directions
The 5-iodo-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of targeted cancer therapies. Its synthetic tractability, coupled with the favorable biological properties of its derivatives, ensures its continued relevance. Future research will likely focus on:
Novel Cross-Coupling Methodologies: Developing more efficient and greener synthetic methods for derivatization.
Targeting Novel Kinases: Expanding the application of this scaffold to inhibit newly identified cancer targets.
Development of Covalent Inhibitors: Designing next-generation derivatives that can form covalent bonds with their targets, leading to prolonged and more potent inhibition.
PROTACs and Molecular Glues: Utilizing the scaffold as a building block for more complex therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).
By leveraging the unique chemical properties of the carbon-iodine bond, researchers are well-equipped to continue innovating and developing new, life-saving medicines based on this remarkable heterocyclic system.
References
Rashad, A. E., El Malah, T., & Shamroukh, A. H. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry.
Rashad, A. E., El Malah, T., & Shamroukh, A. H. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Semantic Scholar.
Rashad, A. E., El Malah, T., & Shamroukh, A. H. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science Publisher.
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]
Zhang, X., et al. (2013). Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential. PLoS ONE. Available at: [Link]
Li, Y., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]
Zhang, X., et al. (2013). Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential. PMC. Available at: [Link]
El-Malah, T. M. A., et al. (2018). Synthesis and Biological activity of Some PyrroloPyrimidine Compounds. Journal of Heterocyclic Chemistry. Available at: [Link]
Zhang, X., et al. (2013). Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential. PubMed. Available at: [Link]
Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. Available at: [Link]
Vankayalapati, H., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. Available at: [Link]
Li, Y., et al. (2023). 5-Iodotubercidin Inhibits the Growth of Insulinoma Cells by Inducing Apoptosis. Journal of Diabetes Research. Available at: [Link]
Shcherbakov, S. V., et al. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Available at: [Link]
An overview on synthesis and biological activity of pyrimidines. (2017). SciSpace. Available at: [Link]
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
Patel, H., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
Whitepaper: Therapeutic Potential and Synthetic Utility of the 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Scaffold in Kinase Inhibitor Discovery
Executive Summary The pursuit of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and immunology. At the heart of this endeavor lies the 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and immunology. At the heart of this endeavor lies the 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold (CAS: 1309430-89-4, MW: 414.22 g/mol )[1],. This intermediate is not merely a structural building block; it is a rationally designed, pre-activated pharmacophore precursor. By mimicking the adenine ring of ATP, the pyrrolo[2,3-d]pyrimidine core acts as an exceptional hinge-region binder within the kinase domain[2],[3].
This technical guide explores the mechanistic rationale behind this scaffold, its broad therapeutic applications across multiple kinase targets (including c-Met, EGFR, and Aurora A), and provides validated, step-by-step synthetic protocols for its derivatization.
Mechanistic Rationale: The Adenine Isostere Paradigm
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine[3]. To transform this basic nucleus into a versatile drug discovery platform, two critical modifications are present in the 5-Iodo-7-tosyl derivative:
C5-Iodination for Late-Stage Functionalization: The iodine atom at the C5 position serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[4]. Because the C5 position projects toward the solvent-exposed or hydrophobic pockets of the kinase ATP-binding site, this halogen handle allows medicinal chemists to rapidly generate diverse libraries to optimize binding affinity and pharmacokinetic properties[5].
N7-Tosylation for Regiocontrol: The p-toluenesulfonyl (tosyl) group is strategically employed for dual purposes. First, it protects the acidic pyrrole nitrogen during harsh basic or nucleophilic reaction conditions. Second, its strong electron-withdrawing nature deactivates the pyrrole ring, preventing unwanted electrophilic aromatic substitution and strictly directing palladium insertion to the C5–I bond[4].
The Causality of Deprotection: The tosyl group must be cleaved in the final synthetic step. Structural biology and SAR studies confirm that the liberated pyrrolic N–H is an indispensable hydrogen bond donor. It forms a critical hydrogen bond with the backbone carbonyl of hinge region residues (e.g., Met1160 in c-Met, or equivalent residues in EGFR), anchoring the inhibitor within the ATP-binding pocket[2],[5]. Replacing this N–H with a methyl or sulfur group dramatically abolishes kinase inhibitory activity[5].
Systems-Level Pathway Inhibition
The therapeutic efficacy of these derivatives stems from their ability to block oncogenic Receptor Tyrosine Kinase (RTK) signaling at the apex of the cascade.
Fig 2. Blockade of oncogenic RTK signaling pathways by pyrrolo[2,3-d]pyrimidine inhibitors.
Therapeutic Applications & Target Kinases
c-Met and Axl Dual Inhibition
Dysregulation of c-Met and Axl (a TAM family kinase) drives tumor metastasis and resistance to conventional therapies. Utilizing the 4-amino-7H-pyrrolo[2,3-d]pyrimidine core as a hinge binder, researchers developed Compound 22a, a type II inhibitor with remarkable potency. It achieved an IC₅₀ of 1 nM for c-Met and 10 nM for Axl, demonstrating over 100-fold selectivity against 39 other kinases and superior in vivo anti-tumor activity compared to cabozantinib[2].
Overcoming EGFR Triple Mutations
The emergence of the cis-EGFR T790M/C797S triple mutation renders third-generation TKIs (like osimertinib) ineffective. Derivatives synthesized from the pyrrolo[2,3-d]pyrimidine scaffold (e.g., Compound 31r) have demonstrated sub-nanomolar efficacy against these triple mutants while successfully sparing wild-type EGFR, marking a significant breakthrough in 4th-generation EGFR inhibitor design[5].
Aurora A and JAK/Syk Pathways
Scaffold hopping from the clinical candidate Alisertib to a pyrrolo[2,3-d]pyrimidine core yielded Compound 11, which exhibited sub-nanomolar Aurora A inhibition (IC₅₀ = 0.74 nM) and induced profound G2/M cell cycle arrest in patient-derived gastric cancer organoids[6]. Furthermore, the scaffold is highly effective in targeting the Janus Kinase (JAK) and Spleen Tyrosine Kinase (Syk) pathways, which are critical in treating inflammatory diseases and hematological malignancies[7].
Quantitative Efficacy Data
Target Kinase
Lead Derivative
IC₅₀ Value
Clinical / Preclinical Context
c-Met
Compound 22a
1.0 nM
Superior in vivo antitumor efficacy compared to cabozantinib[2].
To ensure high scientific integrity, the following protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded to verify the success of each mechanistic step.
Objective: To synthesize a C5-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative via Suzuki-Miyaura coupling, followed by N7-detosylation to yield the active pharmacophore[4].
Phase 1: Suzuki-Miyaura Cross-Coupling
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).
Causality: The bidentate dppf ligand provides a large bite angle, facilitating the reductive elimination step and preventing catalyst poisoning, even with sterically demanding ortho-substituted aryl boronic acids.
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-dioxane and water.
Causality: Water is essential to dissolve the inorganic base and accelerate the formation of the reactive boronate complex, which is a strict prerequisite for the transmetalation step.
Reaction: Heat the mixture to 90°C for 4-6 hours.
System Validation (IPC): Monitor reaction progress via LC-MS. The reaction is self-validating when the starting material peak (m/z ~415 [M+H]⁺) is completely consumed and quantitatively replaced by the target mass of the coupled intermediate.
Phase 2: Alkaline Detosylation
Cleavage: Isolate the C5-substituted intermediate, dissolve it in a THF/MeOH (1:1) solvent mixture, and add 2M aqueous NaOH (5.0 eq). Heat to 60°C for 2 hours.
Causality: The hydroxide ion acts as a hard nucleophile, attacking the sulfonyl sulfur. This cleaves the S–N bond, expelling the tosylate leaving group and liberating the free pyrrole amine required for kinase hinge binding.
System Validation (Final QC): Following aqueous workup and silica gel purification, analyze the product via ¹H-NMR. The protocol is validated by the complete disappearance of the characteristic tosyl signals (aromatic doublets at ~7.8 and 7.3 ppm, and the methyl singlet at ~2.3 ppm) and the emergence of a broad singlet at ~11.5–12.0 ppm, confirming the presence of the free pyrrolic N–H[2].
[2] Title: Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy
Source: doi.org
URL:
[5] Title: Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations
Source: acs.org
URL:
[6] Title: Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids
Source: acs.org
URL:
The Art of C-5 Functionalization: A Technical Guide to the Reactivity of Iodinated Deazapurines
For Researchers, Scientists, and Drug Development Professionals Foreword: Unlocking the Potential of the Deazapurine Core The 7-deazapurine scaffold, a bioisosteric analogue of natural purines, represents a privileged co...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of the Deazapurine Core
The 7-deazapurine scaffold, a bioisosteric analogue of natural purines, represents a privileged core in medicinal chemistry. Its strategic modification has led to the development of potent therapeutics, including kinase and Janus kinase (JAK) inhibitors. Among the various positions on this heterocyclic system, the C-5 position of the pyrrolo[2,3-d]pyrimidine ring offers a unique vector for chemical exploration. Introduction of an iodine atom at this site transforms the molecule into a versatile building block, amenable to a suite of powerful palladium-catalyzed cross-coupling reactions. This guide, designed for the practicing scientist, provides an in-depth exploration of the reactivity profile of C-5 iodinated deazapurines, offering both a theoretical framework and practical, field-proven protocols for their functionalization.
I. The Strategic Cornerstone: Synthesis of 4-Chloro-5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
The journey into the diverse chemistry of C-5 functionalized deazapurines begins with the synthesis of a key starting material, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. This intermediate serves as a linchpin for subsequent derivatization at both the C-4 and C-5 positions.
The synthesis commences from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The critical step is the regioselective iodination at the C-5 position. This is typically achieved using N-iodosuccinimide (NIS) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The electron-rich nature of the pyrrole ring directs the electrophilic iodination to this position.
Field-Proven Protocol: Synthesis of 4-Chloro-5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine as a solid.
This iodinated intermediate is the gateway to a vast chemical space, accessible through the palladium-catalyzed cross-coupling reactions discussed in the subsequent sections.
II. The Reactivity Landscape: Palladium-Catalyzed Cross-Coupling at C-5
The carbon-iodine bond at the C-5 position is the key to unlocking a diverse range of chemical transformations. Its reactivity in palladium-catalyzed cross-coupling reactions is governed by the principles of oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the pyrimidine ring, fused to the electron-rich pyrrole ring, influences the electronic properties of the C-5 position and, consequently, its reactivity in these catalytic cycles. Iodides are excellent leaving groups in this context, facilitating the often rate-limiting oxidative addition step to the Pd(0) catalyst.[1]
This guide will focus on three of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions for the functionalization of the C-5 position: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
General Experimental Workflow
The following diagram illustrates a generalized workflow applicable to the palladium-catalyzed cross-coupling reactions discussed in this guide.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
III. C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, coupling the C-5 iodinated deazapurine with a variety of organoboron reagents, such as boronic acids and their esters.[2][3] This reaction is widely favored due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the C-5 iodo-deazapurine to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the activated boronic acid (typically activated by a base), where the organic group from the boron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[2] The choice of ligand is crucial, as it influences the stability of the catalyst and the rates of the individual steps in the catalytic cycle. Electron-rich and bulky phosphine ligands are often employed to enhance catalytic activity.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Reaction Setup: In a reaction vessel, combine 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Purge the mixture with an inert gas (argon or nitrogen) for 15-30 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the C-5 arylated deazapurine.
IV. Expanding the Carbon Framework: The Sonogashira Coupling
The Sonogashira reaction provides a powerful and direct method for the introduction of alkyne moieties at the C-5 position, leading to the formation of C(sp²)-C(sp) bonds.[4] This reaction is invaluable for the synthesis of precursors for further transformations and for the introduction of rigid linkers in drug design. The reaction is typically co-catalyzed by palladium and a copper(I) salt.[5]
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-5 iodo-deazapurine to Pd(0) occurs, similar to the Suzuki-Miyaura reaction. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting dialkynyl-palladium(II) complex undergoes reductive elimination to yield the C-5 alkynylated deazapurine and regenerate the Pd(0) catalyst.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Field-Proven Protocol: Sonogashira Coupling of a 5-Iodo-7-deazapurine Derivative
Reaction Setup: To a solution of the 5-iodo-7-deazapurine derivative (1.0 eq) in a suitable solvent (e.g., anhydrous DMF or THF), add the terminal alkyne (1.2-2.0 eq), a copper(I) co-catalyst such as CuI (5-10 mol%), and a palladium catalyst, for instance, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%).
Base and Degassing: Add a suitable base, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-4.0 eq). Degas the reaction mixture thoroughly by bubbling with an inert gas for 20-30 minutes.
Reaction Execution: Stir the reaction mixture at room temperature to 60 °C for 2-18 hours. The progress of the reaction should be monitored by TLC or LC-MS.
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired C-5 alkynylated deazapurine.[5]
V. C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the construction of carbon-nitrogen bonds, coupling the C-5 iodinated deazapurine with a wide array of primary and secondary amines.[6][7] This reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination commences with the oxidative addition of the C-5 iodo-deazapurine to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step, reductive elimination, forms the C-N bond and regenerates the Pd(0) catalyst.[6] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it promotes both the oxidative addition and the reductive elimination steps.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Field-Proven Protocol: Buchwald-Hartwig Amination of a 5-Iodo-7-deazapurine Derivative[8]
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the 5-iodo-7-deazapurine derivative (1.0 eq), the amine (1.2-1.5 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), and the phosphine ligand (e.g., XPhos, RuPhos, or BINAP; 1.2-6 mol%).[8]
Solvent Addition: Add an anhydrous, degassed solvent such as toluene, 1,4-dioxane, or tert-butanol.
Reaction Execution: Seal the reaction vessel and heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the C-5 aminated deazapurine.
VI. Comparative Analysis of C-5 Reactivity
The choice of cross-coupling reaction for the functionalization of C-5 iodinated deazapurines depends on the desired final product and the functional group tolerance of the substrates. The following table provides a comparative summary of typical reaction conditions for the three major cross-coupling reactions.
Reaction
Typical Catalyst System
Typical Base
Typical Solvent
Temperature (°C)
Time (h)
Typical Yields
Suzuki-Miyaura
Pd(PPh₃)₄, Pd(dppf)Cl₂
K₂CO₃, Cs₂CO₃
Dioxane/H₂O, Toluene
80-110
4-24
Good to Excellent
Sonogashira
Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI
Et₃N, DIPEA
DMF, THF
25-60
2-18
Good to Excellent
Buchwald-Hartwig
Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP
NaOtBu, Cs₂CO₃
Toluene, Dioxane
80-120
12-24
Moderate to Excellent
Note: Yields are highly substrate-dependent and the conditions provided are general guidelines. Optimization is often necessary for specific substrate combinations.
VII. Conclusion: A Versatile Platform for Drug Discovery
The C-5 iodinated deazapurine scaffold is a remarkably versatile platform for the synthesis of novel and diverse molecular architectures. Through the judicious application of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—researchers can readily access a wide array of C-5 functionalized deazapurines. This guide has provided a comprehensive overview of the synthesis of the key iodinated intermediate and detailed, practical protocols for its subsequent transformation. By understanding the underlying mechanistic principles and leveraging these powerful synthetic tools, scientists in the field of drug discovery can continue to unlock the therapeutic potential of the deazapurine core.
References
Shukla, K., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(11), 1362. [Link]
Chavda, P., & Parmar, N. (2024). Sonogashira cross-coupling strategies towards nucleosides and analogues. In Cross-Coupling Reactions in Nucleoside Chemistry. De Gruyter. [Link]
Zhang, Y.-L., et al. (2018). An efficient route to synthesize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. [Link]
Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. [Link]
Engle, K. M., & Yu, J.-Q. (2013). Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. Journal of the American Chemical Society, 135(1), 27-30. [Link]
Wikipedia contributors. (2024, February 21). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
Reddy, K. L., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 745582. [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
Matsuda, A., & Ueno, Y. (2007). Sonogashira Cross-Coupling: Alkyne-Modified Nucleosides and Their Applications. Current Protocols in Nucleic Acid Chemistry, 28(1), 4.21.1-4.21.18. [Link]
Wylie, D., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
Henriques, B. J., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7871-7909. [Link]
White, M. C. (2012). Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. Accounts of Chemical Research, 45(6), 936-948. [Link]
Hartwig, J. F. (2005). Mechanistic studies on palladium-catalyzed carbon-nitrogen bond forming reactions [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. [Link]
Balcells, D., et al. (2016). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 7(5), 3224-3233. [Link]
Wikipedia contributors. (2024, February 19). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
Pérez-Temprano, M. H., et al. (2016). Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C−H Olefination of Aromatic Compounds. Chemical Science, 7(5), 3224-3233. [Link]
Sharma, A., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 95. [Link]
Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]
This application note details a robust, two-step synthetic protocol for the preparation of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , a critical intermediate in the development of JAK inhibitors and adenosine receptor antagonists. The method utilizes 7-deazaadenine as the starting material, employing a regioselective C-5 iodination followed by N-7 protection. This guide emphasizes process safety, impurity control, and scalability, providing a self-validating workflow for medicinal chemistry and drug development applications.
Introduction & Strategic Rationale
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a bioisostere of purine, widely utilized in kinase inhibitors such as Tofacitinib and Ruxolitinib. The introduction of an iodine atom at the C-5 position provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the tosyl group at N-7 serves as both a protecting group and a directing group to modulate solubility and crystallinity.
Retrosynthetic Analysis
The synthesis is designed to be convergent and atom-economical. We prioritize C-5 iodination prior to N-7 tosylation to leverage the electron-rich nature of the unprotected pyrrole ring, facilitating electrophilic aromatic substitution (EAS) without the deactivating effect of the sulfonyl group.
Figure 1: Retrosynthetic strategy prioritizing C-5 functionalization on the electron-rich scaffold.
Safety & Critical Process Parameters (CPPs)
Before initiating synthesis, review the Material Safety Data Sheets (MSDS) for all reagents.
Reagent
Hazard Class
Critical Handling Note
N-Iodosuccinimide (NIS)
Irritant, Light Sensitive
Store in the dark at 2-8°C. Exothermic decomposition possible.
Sodium Hydride (NaH)
Flammable Solid, Water Reactive
Use dry solvents (DMF).[1] Quench carefully under inert gas.
p-Toluenesulfonyl Chloride
Corrosive, Moisture Sensitive
lachrymator. Handle in a fume hood.
DMF
Reprotoxic, Irritant
Avoid skin contact; use double-gloving.
Experimental Protocols
Step 1: Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This step involves the electrophilic iodination of the pyrrole ring. The use of N-Iodosuccinimide (NIS) in DMF or Chloroform provides high regioselectivity for the C-5 position over the N-positions or the pyrimidine ring.
Temperature: Ambient (20–25°C) or Reflux (if using CHCl₃)
Protocol:
Dissolution: Charge a round-bottom flask with 7-Deazaadenine (1.0 eq) and anhydrous DMF (10 mL/g). Stir until a clear solution or uniform suspension is obtained.
Note: DMF is preferred over CHCl₃ for scale-up due to better solubility of the starting material, allowing the reaction to proceed at room temperature.
Addition: Add NIS (1.05 eq) portion-wise over 15 minutes. Protect the reaction vessel from light using aluminum foil.
Reaction: Stir the mixture at room temperature (RT) for 2–4 hours.
Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material (Rf ~0.[1]3) should disappear, and a new less polar spot (Rf ~0.4) should appear.
Workup:
Pour the reaction mixture into ice-cold water (5x reaction volume) with vigorous stirring.
A precipitate will form immediately. Stir for 30 minutes to ensure complete precipitation.
Purification: Filter the solid using a Büchner funnel. Wash the cake with water (3x) to remove residual succinimide and DMF. Wash once with cold ethanol to facilitate drying.
Drying: Dry the solid under vacuum at 45°C for 12 hours.
Expected Yield: 85–92%
Appearance: Off-white to light brown solid.
Step 2: Synthesis of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Protection of the N-7 position is achieved using p-toluenesulfonyl chloride. Sodium hydride is used to deprotonate the acidic pyrrole N-H (pKa ~13).
Preparation: Flame-dry a two-neck round-bottom flask and purge with Nitrogen or Argon.
Deprotonation: Suspend Intermediate 1 (1.0 eq) in anhydrous DMF (15 mL/g) and cool to 0°C in an ice bath.
Base Addition: Carefully add NaH (1.2 eq) portion-wise. Evolution of hydrogen gas will be observed. Stir at 0°C for 30–45 minutes until gas evolution ceases and the solution becomes clear/translucent (formation of the anion).
Tosylation: Add TsCl (1.1 eq) dropwise (if dissolved in minimal DMF) or portion-wise (if solid) at 0°C.
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.
Monitoring: TLC (1:1 EtOAc/Hexane). The product will move significantly higher (Rf ~0.6–0.7) compared to the polar starting material.
Workup:
Quench the reaction by slow addition of water (caution: residual NaH).
Dilute with EtOAc and wash with water (3x) and brine (1x) to remove DMF.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification:
Recrystallization from EtOAc/Hexane or Ethanol is often sufficient.
If necessary, purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).
Expected Yield: 75–85%
Appearance: White to pale yellow crystalline solid.
Analytical Validation
To ensure the integrity of the synthesized compound, compare analytical data against these standard values.
Technique
Parameter
Expected Observation
Mechanistic Insight
¹H NMR
Pyrrole C-H
Absent
The singlet at ~7.0–7.5 ppm (C5-H) disappears, confirming iodination.
¹H NMR
Tosyl Group
Present
Two doublets (aromatic, ~7.3 & 7.9 ppm) and a singlet (~2.4 ppm, CH₃).
¹H NMR
C2-H
Singlet, ~8.3 ppm
Characteristic pyrimidine proton; shifts slightly downfield due to Ts electron withdrawal.
MS (ESI)
m/z
[M+H]⁺ ≈ 415
Matches formula C₁₃H₁₁IN₄O₂S.
Troubleshooting & Optimization
Figure 2: Troubleshooting decision tree for common synthetic anomalies.
Regioselectivity Note
While the exocyclic amine at C-4 is nucleophilic, the pyrrole nitrogen (N-7) is significantly more acidic. Using NaH ensures the formation of the pyrrolide anion, which reacts preferentially with TsCl. If N-4 tosylation (bis-tosylation) is observed, it can often be reversed by mild hydrolysis (MeOH/K₂CO₃), as the sulfonamide at the exocyclic amine is less stable than the pyrrole sulfonamide.
References
Iodination Protocol:
Thorat, N. M., et al. "7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases." ChemMedChem, 2012.
General Synthesis of 5-Iodo-7-deazapurines:
Seela, F., et al. "Facile Methods for the Synthesis of 5-Aryl And 5-Iodo Pyrrolo[2,3-d]Pyrimidines." Synthesis, 1996.
Tosylation & Deprotection Strategies:
Panda, S., et al. "Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones."[2] Synlett, 2006.
Compound Data & Safety:
"5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Product Page." Sigma-Aldrich.[3]
Application Note: Suzuki-Miyaura Coupling of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Executive Summary & Strategic Importance The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold (7-deazaadenine) is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold (7-deazaadenine) is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Tofacitinib, Baricitinib). Functionalization at the C-5 position is critical for tuning potency and selectivity profiles, particularly for targeting the ATP-binding pocket of kinases like BTK, JAK, and Src.
This guide details the optimized Suzuki-Miyaura coupling conditions for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine . Unlike simple aryl halides, this substrate presents specific challenges:
Nitrogen-Rich Poisoning: The free C4-amine and N1/N3 nitrogens can coordinate to Palladium, potentially arresting the catalytic cycle.
Tosyl Stability: The N-tosyl group is essential for directing C-5 lithiation/halogenation and improving solubility, but it is susceptible to premature hydrolysis under harsh aqueous basic conditions.
Heteroaryl Instability: Heteroaryl boronic acids (common partners) are prone to protodeboronation.
The protocol below prioritizes Pd(dppf)Cl₂ over the traditional Pd(PPh₃)₄ to ensure robust turnover and utilizes a biphasic solvent system optimized for solubility and mildness.
Mechanistic Analysis & Experimental Logic
Catalyst Selection: Why Pd(dppf)Cl₂?
While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common starting point, it is often insufficient for this substrate.[1] The monodentate PPh₃ ligands dissociate easily, allowing the electron-rich N-heterocycle of the substrate to bind to the Pd center, deactivating the catalyst.
Rationale: The bidentate dppf ligand has a large bite angle and forms a rigid chelate that resists displacement by the substrate's amine or pyridine-like nitrogens. This ensures the catalyst remains active for the oxidative addition into the C-I bond.
Base and Solvent System[1][2]
Base:Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) .
Why: Stronger bases (hydroxides, alkoxides) promote rapid hydrolysis of the 7-tosyl group. Carbonates provide sufficient basicity for transmetallation without immediately cleaving the protecting group.
Solvent:1,4-Dioxane / Water (4:1) .
Why: The substrate is poorly soluble in pure non-polar solvents. The addition of water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species (transmetallation step).
Visualized Reaction Pathway
The following diagram illustrates the catalytic cycle and the critical decision points for this specific reaction.
Figure 1: Catalytic cycle for the Suzuki coupling of 7-deazapurines, highlighting the critical transmetallation step and potential tosyl hydrolysis side reaction.
Experimental Protocol
Reagent Stoichiometry Table
Component
Role
Equivalents (eq.)
Concentration / Notes
5-Iodo-7-tosyl-substrate
Limiting Reagent
1.0
0.1 M final concentration
Aryl/Heteroaryl Boronic Acid
Coupling Partner
1.2 – 1.5
Excess compensates for protodeboronation
Pd(dppf)Cl₂ · CH₂Cl₂
Catalyst
0.05 (5 mol%)
Robust against amine poisoning
K₂CO₃
Base
2.0 – 3.0
2M Aqueous solution preferred
1,4-Dioxane
Solvent
N/A
Degassed (Sparged with Ar/N₂)
Water
Co-solvent
N/A
Ratio 4:1 (Dioxane:Water)
Step-by-Step Procedure
Step 1: Preparation of Reaction Vessel
Use a microwave vial (for small scale <500 mg) or a round-bottom flask equipped with a condenser.
Charge the vessel with 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) and the Boronic Acid (1.2–1.5 eq).
Add Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq). Note: Adding catalyst to the solid mixture before solvent helps prevent oxidation of the catalyst in solution.
Step 2: Solvent Addition and Degassing
Add 1,4-Dioxane and 2M aq. K₂CO₃ (Ratio 4:1 v/v).
CRITICAL: Degas the mixture immediately. Sparge with Argon or Nitrogen gas for 5–10 minutes. Oxygen is the primary cause of Suzuki coupling failure (homocoupling of boronic acids).
Step 3: Reaction
Thermal Method: Heat to 80–90 °C in an oil bath. Monitor by LC-MS or TLC every 2 hours. Typical time: 4–12 hours.
Microwave Method (Preferred for library synthesis): Heat to 100–110 °C for 30–45 minutes.
Step 4: Monitoring
TLC: Eluent 50% EtOAc / Hexanes or 5% MeOH / DCM. The product is usually more polar than the starting iodide but less polar than the detosylated byproduct.
LC-MS: Watch for:
Starting Material (M+H = ~415, pattern for I).
Product (Target Mass).
Detosylated Product (Target Mass - 154).
Decision: If detosylation >10% is observed, lower temperature to 70 °C.
Step 5: Workup
Cool to room temperature.
Dilute with Ethyl Acetate (EtOAc) and water.
Separate layers. Extract aqueous layer 2x with EtOAc.
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Step 6: Purification
Flash Chromatography: Silica gel. Gradient: 0% -> 10% MeOH in DCM (or 20% -> 80% EtOAc in Hexanes).
Note: The 4-amino group makes these compounds "sticky" on silica. Pre-treating the column with 1% Triethylamine can improve peak shape.
Troubleshooting & Optimization Matrix
If the standard protocol fails, consult this logic tree to optimize conditions.
Figure 2: Troubleshooting logic for common failure modes.
Post-Coupling Deprotection (Optional)
If the final target requires the removal of the 7-tosyl group, perform this step after the Suzuki coupling and purification.
Reagents: Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe).
Conditions:
Dissolve coupled product in MeOH / THF (1:1) .
Add 2M aq. NaOH (5.0 eq).
Heat to 60 °C for 1–2 hours.
Workup: Neutralize with 1M HCl to pH 7, extract with EtOAc. The detosylated product will be significantly more polar.
References
Comparison of Catalysts for 5-substituted Indazoles and Pyrroles
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[1]
Application Note: C-H Activation Techniques for Functionalizing Pyrrolo[2,3-d]pyrimidines
Executive Summary The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors like Tofacitinib and Ruxolitinib.[1] Trad...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors like Tofacitinib and Ruxolitinib.[1] Traditional synthesis relies on de novo ring construction or halogenation-cross-coupling sequences, which limit chemical space exploration.
This guide details Late-Stage Functionalization (LSF) protocols using C-H activation. By exploiting the distinct electronic properties of the pyrimidine (electron-deficient) and pyrrole (electron-rich) rings, researchers can regioselectively install functional groups at C6, C2, and C5 without pre-functionalized handles.
Structural Analysis & Regioselectivity Map
To successfully functionalize this scaffold, one must understand its electronic bias. The pyrrolo[2,3-d]pyrimidine system presents a dichotomy of reactivity:
C6 Position (Pyrrole
-position): The most acidic C-H bond (pKa ~30-35).[1] It is electronically active for Electrophilic Aromatic Substitution (SEAr) and susceptible to Direct Arylation via Concerted Metalation-Deprotonation (CMD).[1]
C2 Position (Pyrimidine): Highly electron-deficient due to the flanking nitrogen atoms. Inert to SEAr but highly reactive toward Nucleophilic Radicals (Minisci-type reactions) .
C5 Position (Pyrrole
-position): The most nucleophilic site, prone to halogenation.[1] True C-H activation here is difficult without blocking C6.
(Note: Numbering follows IUPAC pyrrolo[2,3-d]pyrimidine convention. C6 corresponds to C8 in purine numbering.)
Visualization: Reactivity Landscape
Figure 1: Electronic map dictating regioselectivity strategies for C-H activation.
Protocol 1: C6-Selective Direct Arylation (Pd-Catalyzed)[1][2][3]
This is the "workhorse" reaction for library generation. It utilizes a Pd(II)/Pd(0) catalytic cycle where the C6-H bond is cleaved via a Concerted Metalation-Deprotonation (CMD) mechanism assisted by a carboxylate base.[1]
Mechanistic Insight: The acidity of the N7-H necessitates protection (e.g., SEM, Boc, Bn) or the use of specific conditions that tolerate the free NH.[1] However, N-protection generally improves yields by preventing catalyst poisoning.
For installing a versatile handle (Boronic ester) rather than a direct aryl group, Iridium catalysis is superior.[1] This method relies on steric governance, directing the borylation to the sterically accessible C6 position.
Pre-catalyst Formation: In a glovebox, mix [Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂ in THF (1 mL).[1] Stir for 10 min until the solution turns deep red/brown (active catalytic species).
Addition: Add the N7-protected pyrrolo[2,3-d]pyrimidine (1.0 equiv).
Reaction: Seal and heat at 60–80 °C for 4–16 hours.
Note: This reaction is often faster than arylation.
Workup: Evaporate volatiles directly.
Purification: Pass through a short silica plug (rapidly) using Hex/EtOAc. Boronic esters can be prone to protodeboronation on silica; store at -20 °C or use immediately in Suzuki coupling.
Functionalizing the C2 position is challenging via Pd-catalysis due to the deactivating nature of the pyrimidine nitrogens. However, this electron deficiency makes C2 the perfect target for nucleophilic alkyl radicals .
Mechanism: A carboxylic acid is oxidatively decarboxylated (by Ag/Persulfate) to generate an alkyl radical, which attacks the protonated heterocycle.[1]
Dissolution: Dissolve substrate and carboxylic acid in MeCN/Water (1:1).
Activation: Add TFA. The solution pH should be < 3.
Catalyst Addition: Add AgNO₃.
Initiation: Heat to 60 °C . Add (NH₄)₂S₂O₈ (dissolved in water) dropwise over 30 minutes.
Why dropwise? To prevent rapid radical recombination (homocoupling) of the alkyl source.
Reaction: Stir for 2–4 hours. Evolution of CO₂ gas will be observed.
Workup: Basify with sat. NaHCO₃ (neutralize TFA). Extract with DCM.
Purification: Flash chromatography.
Workflow Visualization: Minisci Cycle
Figure 2: Radical mechanism for C2-functionalization.[1]
Troubleshooting & "Black Box" Tips
Issue: Low Conversion in C6 Arylation
Cause: Catalyst poisoning by the N7 lone pair.
Solution: Ensure the Protecting Group (PG) is stable. If using SEM, ensure no fluoride sources are present. Switch to a bulky phosphine ligand (e.g., JohnPhos) to outcompete the substrate binding.
Issue: C6 vs. C5 Regioselectivity Drift
Cause: Highly electrophilic coupling partners can sometimes favor C5 via a Friedel-Crafts-like pathway.
Solution: Use the C-H Borylation route (Protocol 2) first. The steric bulk of the Iridium catalyst almost exclusively selects C6. Then perform a Suzuki coupling at C6.
Issue: Protodeboronation (Borylation Route)[1]
Cause: The C6-Bpin species is hydrolytically unstable, especially in basic workups.[1]
Solution: Do not isolate the boronate ester if possible. Perform a "One-Pot" sequence: Borylation -> Evaporate Volatiles -> Add Suzuki Reagents (Pd, Base, Ar-X) -> Cross-Couple.[1]
References
Klečka, M., Pohl, R., Klepetárová, B., & Hocek, M. (2009).[1][3] Direct C-H borylation and C-H arylation of pyrrolo[2,3-d]pyrimidines: synthesis of 6,8-disubstituted 7-deazapurines.[1][4] Organic & Biomolecular Chemistry, 7(5), 866–868.[1][3]
Sabat, N., Klečka, M., Slavětínská, L., Klepetářová, B., & Hocek, M. (2014).[1][5] Direct C–H amination and C–H chloroamination of 7-deazapurines.[5][6] RSC Advances, 4, 62140-62143.[6]
Nauš, P., Pohl, R., Votruba, I., Džubák, P., Hajdúch, M., et al. (2010).[1] 6-(Het)aryl-7-Deazapurine Ribonucleosides as Novel Potent Cytostatic Agents.[1][6][7] Journal of Medicinal Chemistry, 53(1), 460–470.[1]
Proctor, R. S. J., & Phipps, R. J. (2019).[1] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699.
Revolutionizing Kinase Inhibitor Development: A Scalable Synthesis of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Modern Drug Discovery The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. It...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Modern Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the native purine core allows it to effectively compete with ATP for the binding sites of numerous kinases.[1][2] This competitive inhibition disrupts cellular signaling pathways that are often hyperactive in various pathologies, most notably in cancer and inflammatory diseases.[3][4] The strategic introduction of a halogen, such as iodine, at the C5 position and a tosyl protecting group at the N7 position creates a highly versatile intermediate: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This intermediate is pivotal for the development of potent and selective kinase inhibitors through subsequent cross-coupling reactions.[5] This document provides a detailed, scalable, and robust protocol for the synthesis of this key building block, tailored for researchers and professionals in the field of drug development.
Strategic Overview of the Synthetic Pathway
The synthesis of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall workflow is designed for scalability, moving from readily available starting materials to the final, highly functionalized product.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
The initial step involves the protection of the N7 position of the pyrrole ring with a tosyl group. This is a critical maneuver to prevent unwanted side reactions during the subsequent iodination step and to enhance the solubility of the starting material in organic solvents.
Protocol: Tosylation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reagent Preparation: In a clean, dry reaction vessel, dissolve 7H-pyrrolo[2,3-d]pyrimidin-4-amine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Base Addition: Add a suitable base, such as triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.
Tosyl Chloride Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent. The slow addition is crucial to control the exothermic nature of the reaction.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification: Once the reaction is complete, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a solid.[6]
Reagent
Molar Equivalent
Purpose
7H-pyrrolo[2,3-d]pyrimidin-4-amine
1.0
Starting Material
p-Toluenesulfonyl chloride (TsCl)
1.1 - 1.2
Tosylating Agent
Triethylamine (TEA) or DIPEA
2.0 - 2.5
Base
Dichloromethane (DCM) or THF
-
Solvent
Table 1: Reagents for Tosylation Reaction
Part 2: Scalable Iodination of 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
The second and final step is the regioselective iodination at the C5 position of the pyrrole ring. This is typically achieved using an electrophilic iodinating agent.
Protocol: Iodination of 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Dissolution: Dissolve the 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in a suitable solvent. Chloroform or a mixture of methanol and dichloromethane are often effective.[7]
Iodinating Agent: Add N-Iodosuccinimide (NIS) to the solution.[7] NIS is a mild and effective source of electrophilic iodine.
Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating (reflux) to increase the reaction rate.[7] The progress of the reaction should be monitored by TLC or LC-MS.
Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography to afford the desired product, 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[7]
Reagent
Molar Equivalent
Purpose
7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
1.0
Starting Material
N-Iodosuccinimide (NIS)
1.1 - 1.5
Iodinating Agent
Chloroform or MeOH/DCM
-
Solvent
Table 2: Reagents for Iodination Reaction
Caption: Iodination reaction mechanism.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
p-Toluenesulfonyl chloride is corrosive and a lachrymator; handle with care.
N-Iodosuccinimide is a light-sensitive and moisture-sensitive solid. Store in a cool, dark, and dry place.
Conclusion and Future Perspectives
The protocol outlined in this application note provides a reliable and scalable method for the synthesis of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key intermediate in the development of next-generation kinase inhibitors. The strategic use of a tosyl protecting group and a mild iodinating agent ensures high yields and purity, making this process amenable to large-scale production for preclinical and clinical studies. The resulting iodinated compound is a versatile building block for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the synthesis of diverse libraries of kinase inhibitors for screening and optimization.
References
National Center for Biotechnology Information. Synthesis of 7-Aza-5-deazapurine Analogs via Copper (I)-Catalyzed Hydroamination of Alkynes and 1-Iodoalkynes. Available from: [Link]
IOPscience. Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Available from: [Link]
ACS Publications. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Available from: [Link]
Google Patents. PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS.
PubMed. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. Available from: [Link]
PubMed. Synthesis of 7-aza-5-deazapurine analogues via copper(I)-catalyzed hydroamination of alkynes and 1-iodoalkynes. Available from: [Link]
PubMed. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. Available from: [Link]
Semantic Scholar. Facile Methods for the Synthesis of 5-Aryl And 5-Iodo Pyrrolo[2,3-d]Pyrimidines. Available from: [Link]
National Center for Biotechnology Information. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Available from: [Link]
National Center for Biotechnology Information. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Available from: [Link]
National Center for Biotechnology Information. (2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol. Available from: [Link]
ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available from: [Link]
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
Taylor & Francis Online. Phenylsubstituted-7H-pyrrolo[2,3- d]pyrimidin-4-amines as dual inhibitors of aurora A and epidermal growth factor receptor kinases. Available from: [Link]
Google Patents. US20170233397A1 - Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds.
ResearchGate. Synthesis of tricyclic 7-deazapurines. Available from: [Link]
LookChem. Cas 479633-63-1,4-CHLORO-7-TOSYL-7H-PYRROLO[2,3-D]PYRIMIDINE. Available from: [Link]
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available from: [Link]
National Center for Biotechnology Information. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available from: [Link]
MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available from: [Link]
Application Note: Nucleophilic Aromatic Substitution on Pyrrolo[2,3-d]pyrimidine Precursors
[1][2] Introduction & Strategic Importance The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a new generation of Janus Kinase...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Introduction & Strategic Importance
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a new generation of Janus Kinase (JAK) inhibitors, including Tofacitinib , Ruxolitinib , and Baricitinib .[1] Unlike traditional purines, the C7-methine group prevents metabolic degradation via purine nucleoside phosphorylase, enhancing in vivo stability while maintaining ATP-mimetic properties.[1]
This guide details the Nucleophilic Aromatic Substitution (
) protocols for functionalizing 4-chloro and 2,4-dichloro-pyrrolo[2,3-d]pyrimidine precursors. While seemingly straightforward, these reactions exhibit complex regioselectivity and solvent-dependency that often lead to process bottlenecks (e.g., hydrolysis byproducts, N7-alkylation, or incomplete conversion).[1]
Core Reactivity Principles
The pyrrolo[2,3-d]pyrimidine system is electron-deficient in the pyrimidine ring but electron-rich in the pyrrole ring.
C4 Position: Highly electrophilic due to the inductive effect of N3 and N1. It is the primary site for
.
C2 Position: Significantly less reactive. Substitution at C2 typically requires forcing conditions or prior activation of the C4 position.
N7 Position: The pyrrole nitrogen is acidic (
). Without protection, it can deprotonate under basic conditions, creating a negative charge that electronically deactivates the ring toward nucleophilic attack.[1]
Mechanistic Insight & Regioselectivity
Understanding the molecular orbital landscape is critical for controlling selectivity in 2,4-dichloro precursors.
Regioselectivity (C4 vs. C2)
In 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, the
reaction with amines occurs almost exclusively at the C4 position .[1][2]
LUMO Analysis: The Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly higher at C4 than at C2, making C4 the "soft" electrophilic center.
Transition State: The Meisenheimer-like intermediate formed by attack at C4 is stabilized by the ability of N3 to accept the negative charge more effectively than N1 can for C2 attack.
The "N7-Protection" Paradox
Unprotected (N7-H): In the presence of base, the N7-anion is formed. This electron donation into the ring raises the LUMO energy , making the C4-Cl bond less electrophilic. Reactions require higher temperatures (refluxing water/butanol).
Protected (N7-R): Electron-withdrawing groups (e.g., Tosyl, SEM, Boc) prevent anion formation and further lower the LUMO energy, significantly accelerating reaction rates and allowing milder conditions.[1]
Figure 1: Reaction pathway highlighting the kinetic preference for C4 substitution driven by electronic factors.
Critical Process Parameters (CPP)
Parameter
Recommendation
Rationale
Solvent
n-Butanol or Water
High boiling point alcohols allow reflux (>100°C) needed for unprotected substrates. Water is excellent for "on-water" acceleration due to hydrophobic effects.
Base
K₂CO₃ or DIPEA
Inorganic bases (K₂CO₃) are preferred in aqueous/alcoholic media to neutralize HCl. Avoid strong bases (NaH) that irreversibly deprotonate N7 without facilitating .
Temperature
80–120 °C
Required to overcome the deactivating effect of the N7-anion in unprotected substrates. Protected substrates may react at 25–60 °C.
Stoichiometry
1.1 – 1.5 eq Nucleophile
Slight excess ensures completion. Large excess can lead to bis-substitution (C2/C4) in di-halo systems.
Experimental Protocols
Protocol A: C4-Selective Amination of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Objective: Selective mono-substitution at C4 using a primary amine.[1]
Applicability: Synthesis of intermediates where the C2-Cl is retained for later coupling (e.g., Suzuki).
Protocol B: Synthesis of Tofacitinib Precursor (Aqueous Conditions)
Objective: Reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a complex chiral amine (e.g., 3-aminopiperidine derivative).
Green Chemistry Focus: Uses water as the primary solvent.
Cause: The substrate deprotonates and becomes electron-rich.
Fix: Protect N7 (e.g., Tosyl) or use Microwave irradiation (150 °C, 30 min) to force the reaction.[1]
N-Alkylation (Side Reaction):
Context: Only relevant if the nucleophile contains an alkyl halide moiety.
Fix: Use non-nucleophilic bases or protect N7 prior to
.
References
Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors (Tofacitinib)." World Intellectual Property Organization, WO2007012953, 2007 .[1] Link
Kuduk, S. D., et al. "Heterocyclic fusion of pyrrolo[2,3-d]pyrimidine: Regioselectivity in SNAr reactions."[1] Tetrahedron Letters, 45(35), 6641-6643, 2004 .[1] Link[1]
Mittal, A., et al. "Synthetic Approaches to Tofacitinib: A Comprehensive Review."[1] Asian Journal of Organic Chemistry, 10(5), 982-1002, 2021 .[1] Link[1]
Lin, X., et al. "Regioselective Synthesis of 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidines."[1] Journal of Organic Chemistry, 84(11), 7465–7473, 2019 .[1] Link[1]
Behrendt, J. M., et al. "Practical Synthesis of 4-Chloropyrrolo[2,3-d]pyrimidine."[1] Organic Process Research & Development, 20(3), 567-575, 2016 .[1] Link[1]
Application Note: Late-Stage Functionalization of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
[1] Executive Summary & Strategic Value The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved kinase inhibitors (e....
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Strategic Value
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Tofacitinib, Ruxolitinib). The specific intermediate 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine represents a high-value "linchpin" for late-stage functionalization.[1]
Key Structural Advantages:
C5-Iodo Handle: The carbon-iodine bond at the 5-position is highly reactive toward oxidative addition by Palladium(0), allowing for facile C-C bond formation (Suzuki, Sonogashira, Heck) under mild conditions that tolerate the rest of the molecule.
N7-Tosyl Protection: The p-toluenesulfonyl (Tosyl) group protects the pyrrole nitrogen.[1] This serves two critical functions:
Electronic Activation: It withdraws electron density from the ring system, stabilizing the oxidative addition intermediate and preventing catalyst poisoning by the pyrrole nitrogen.
Regiocontrol: It blocks the N7 position, forcing reactivity to the C5-iodide or C4-amine (if derivatization there is desired later).[1]
C4-Amine: The presence of the free amine allows this intermediate to mimic adenosine directly, a key feature for ATP-competitive kinase inhibition.[1]
This guide details the protocols for diversifying this scaffold into two distinct libraries: C5-Aryl/Heteroaryl derivatives (via Suzuki-Miyaura) and C5-Alkynyl derivatives (via Sonogashira), followed by a robust deprotection strategy.
Reaction Workflow & Pathway Analysis
The following diagram illustrates the divergent synthesis pathways. The 5-iodo position serves as the branching point for library generation, while the N7-tosyl group is removed in the final step to reveal the bioactive core.[1]
Figure 1: Divergent synthesis workflow for C5-functionalization and N7-deprotection.
This protocol installs aryl or heteroaryl groups at the C5 position.[1] The choice of Pd(dppf)Cl₂ is deliberate; the bidentate ferrocene ligand resists de-ligation at elevated temperatures and is robust against the free amine present on the scaffold.
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
Atmosphere: Argon or Nitrogen (strictly inert)
Step-by-Step Methodology:
Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge the substrate, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.
Degassing: Seal the vessel and evacuate/backfill with Argon three times. This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.[1]
Solvation: Add the degassed DME/Water mixture via syringe.
Reaction: Heat the mixture to 80–90°C for 4–12 hours.
Checkpoint: Monitor via LC-MS or TLC (EtOAc/Hexane).[1] The starting material (iodide) should disappear.
Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine.[1] Dry the organic layer over Na₂SO₄, filter, and concentrate.
Mechanistic Note: The Tosyl group makes the C5-I bond slightly more electron-deficient compared to the unprotected scaffold, facilitating the oxidative addition step of the catalytic cycle.[1]
Comprehensive Application Note: Synthesis of Next-Generation JAK Inhibitors Utilizing 5-Iodo-7-tosyl-pyrrolo[2,3-d]pyrimidine
Executive Summary: The Pyrrolo[2,3-d]pyrimidine Hub Janus Kinase (JAK) inhibitors have revolutionized the therapeutic landscape for autoimmune disorders (e.g., rheumatoid arthritis, inflammatory bowel disease) and myelop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Pyrrolo[2,3-d]pyrimidine Hub
Janus Kinase (JAK) inhibitors have revolutionized the therapeutic landscape for autoimmune disorders (e.g., rheumatoid arthritis, inflammatory bowel disease) and myeloproliferative neoplasms[1]. The pyrrolo[2,3-d]pyrimidine core is a privileged pharmacophore in this domain, serving as the critical ATP-competitive hinge-binding motif in blockbuster drugs like Tofacitinib, Ruxolitinib, and Baricitinib[2].
For drug development professionals and medicinal chemists, 4-chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1309430-89-4) represents a highly strategic, commercially available synthetic hub[3]. This application note details a robust, self-validating three-step protocol to generate diverse JAK1/JAK2/JAK3 inhibitor libraries by exploiting the strict chemoselectivity of this intermediate[4].
The power of the 5-iodo-7-tosyl-pyrrolo[2,3-d]pyrimidine scaffold lies in its precise synthetic orthogonality. As a Senior Application Scientist, it is critical to understand why these specific functional groups are chosen rather than just executing the steps:
The N7-Tosyl Protection: The pyrrole nitrogen is highly acidic (pKa ~16) and nucleophilic. If left unprotected, it will coordinate with palladium catalysts (poisoning them) or undergo undesired N-arylation during cross-coupling. The bulky, electron-withdrawing tosyl (p-toluenesulfonyl) group deactivates the pyrrole ring, ensures high solubility in organic solvents, and is easily cleaved under mild basic conditions[1].
C4-Chlorine (SNAr Susceptibility): The pyrimidine ring is electron-deficient. The tosyl group further withdraws electron density, making the C4-chlorine exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr) with primary or secondary amines.
C5-Iodine (Pd-Coupling Hub): The pyrrole ring is naturally electron-rich, making the C5 position completely resistant to nucleophilic attack. However, the heavy iodine atom is perfectly primed for oxidative addition by Pd(0) catalysts.
The Golden Rule of Sequence: You must always perform the C4-SNAr reaction first. If palladium-catalyzed cross-coupling is attempted first, the highly reactive C4-Cl bond may undergo competitive oxidative addition, destroying the chemoselectivity.
Fig 1: Three-step JAK inhibitor synthesis from 5-iodo-7-tosyl-pyrrolo[2,3-d]pyrimidine.
Fig 2: Mechanism of pyrrolo[2,3-d]pyrimidine inhibitors in the JAK-STAT signaling pathway.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, each protocol below is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are explicitly met.
Objective: Introduce the solvent-exposed amine moiety (e.g., a piperidine derivative) at the C4 position.
Preparation: In a flame-dried round-bottom flask, dissolve 4-chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).
Reagent Addition: Add the desired primary or secondary amine (1.2 eq), followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). The DIPEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 2–4 hours.
Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Self-Validation (IPC): LC-MS analysis must confirm the isotopic signature shift. The starting material exhibits a distinct 3:1 isotopic ratio due to ³⁵Cl/³⁷Cl. The successful intermediate will show a singlet mass peak corresponding to [M - 35.5 + Amine + H]+. The absence of the Cl isotope pattern definitively validates complete displacement without affecting the C5-iodine.
Step 2: C5-Suzuki-Miyaura Cross-Coupling
Objective: Introduce the hinge-binding or selectivity-inducing aryl/heteroaryl group at the C5 position.
Preparation: Dissolve the C4-aminated intermediate (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.5 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).
Catalyst Addition: Add K₂CO₃ (3.0 eq) as the base to activate the boronic acid. Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst. Causality: Pd(dppf)Cl₂ is chosen for its large bite angle, which facilitates the reductive elimination step in sterically hindered ortho-substituted pyrimidines.
Reaction: Heat to 100°C for 6–8 hours under strict nitrogen exclusion.
Workup: Filter through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, and purify via silica gel chromatography.
Self-Validation (IPC): TLC will show a new, highly fluorescent blue/green spot under 254 nm UV light, indicating extended π-conjugation from the newly formed biaryl axis. LC-MS must confirm a mass shift of [M - 126.9 + Boronic Acid - 18 + H]+, validating the complete oxidative addition and loss of the heavy iodine atom.
Step 3: Global Detosylation
Objective: Unmask the pyrrole N-H to restore the critical hydrogen-bond donor required for binding to the JAK kinase ATP pocket.
Preparation: Dissolve the C4/C5-disubstituted intermediate (1.0 eq) in a solvent mixture of THF/MeOH/H₂O (2:2:1). Causality: This specific ternary mixture ensures complete solubility of the lipophilic intermediate while providing the aqueous environment necessary for hydroxide attack.
Reagent Addition: Add LiOH·H₂O (5.0 eq).
Reaction: Stir at 50°C for 4 hours.
Workup: Concentrate to remove organic solvents. Adjust the aqueous layer to pH 7 using 1N HCl. The final JAK inhibitor will typically precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.
Self-Validation (IPC): The cleavage of the lipophilic tosyl group results in a drastic reduction in retention time on reverse-phase HPLC. Mass spectrometry will show a precise mass reduction of 154 Da (loss of the -SO₂C₆H₄CH₃ moiety).
Quantitative Data & Analytical Validation
Table 1: Chemoselectivity and Reaction Optimization Matrix
Reaction Step
Primary Challenge
Optimized Parameter
Typical Yield
1. C4-SNAr
Competitive C5 attack (Rare)
Use DIPEA (pKa ~10.5) instead of stronger bases. Limit temp to 90°C.
85 – 95%
2. C5-Suzuki
Protodeiodination (Side reaction)
Degas solvents for 30 mins with N₂. Use Pd(dppf)Cl₂ to accelerate coupling.
70 – 85%
3. Detosylation
Poor solubility of intermediate
Use THF/MeOH/H₂O (2:2:1) to maintain homogeneous catalysis.
Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis
Source: Bioorganic & Medicinal Chemistry Letters (PubMed)
URL:[Link]
Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors
Source: Bioorganic & Medicinal Chemistry Letters (PubMed)
URL:[Link]
Optimizing yield for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine synthesis
Technical Support Center: Yield Optimization for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Synthesis Welcome to the Technical Support Center. This guide is designed for researchers and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Yield Optimization for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 7H-pyrrolo[2,3-d]pyrimidine derivatives, which serve as critical hinge-binding scaffolds in type II kinase inhibitors (e.g., c-Met, Axl, RET, and JAK) 1, 2, 3.
This document provides self-validating protocols, mechanistic troubleshooting, and quantitative optimization strategies to maximize the yield and purity of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Part 1: Self-Validating Experimental Protocols
The synthesis proceeds via a two-step sequence: regioselective C5-iodination followed by N7-tosylation.
Step 1: Regioselective C5-Iodination
Objective: Convert 4-amino-7H-pyrrolo[2,3-d]pyrimidine to 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.
Dissolve the starting material in anhydrous DMF under an inert atmosphere (N2 or Ar).
Cool the reaction vessel to 0 °C to control the initial exothermic halogenation.
Add NIS portion-wise over 15 minutes, keeping the flask shielded from light to prevent radical-mediated side reactions 3.
Allow the reaction to warm to room temperature (RT) and stir for 2 hours.
Pour the mixture into ice-cold water to precipitate the product. Filter, wash with water and cold ethanol, and dry under vacuum.
Causality & Mechanism: The pyrrole ring is highly electron-rich, making the C5 position highly susceptible to electrophilic aromatic substitution. NIS is preferred over elemental iodine (I2) because it acts as a mild, controlled source of electrophilic iodine (I+), preventing oxidative degradation of the pyrimidine core.
Self-Validation System: Before quenching, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (M+H = 135) is entirely replaced by the mono-iodinated product (M+H = 261).
Step 2: N7-Tosylation
Objective: Protect the N7 position to yield 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Suspend the iodinated intermediate in ACN in a dry flask.
Add TEA and DMAP, stirring for 10 minutes to ensure homogeneous mixing.
Dissolve TsCl in a minimal volume of ACN and add it dropwise to the reaction mixture at RT.
Stir for 4 hours at RT.
Concentrate the solvent under reduced pressure, partition the residue between Ethyl Acetate and 5% NaHCO3, wash the organic layer with brine, dry over Na2SO4, and concentrate 3.
Causality & Mechanism: The N7 proton is weakly acidic. While strong bases like NaH can deprotonate N7, they also risk deprotonating the C4-exocyclic amine, leading to bis-tosylation. Using a milder base (TEA) combined with DMAP shifts the mechanism to nucleophilic catalysis. DMAP attacks TsCl to form a highly reactive N-tosylpyridinium intermediate, which selectively transfers the tosyl group to the more nucleophilic N7 position.
Self-Validation System: Run a TLC (DCM:MeOH 15:1). The N7-tosylated product will migrate significantly higher (less polar) than the starting material. UV activity at 254 nm will be strong due to the added aromatic tosyl ring.
Part 2: Troubleshooting & FAQs
Q1: I am observing significant amounts of di-iodinated byproducts in Step 1. How can I improve regioselectivity?A1: Over-iodination occurs when the local concentration of I+ is too high or the reaction is heated. Ensure you are using exactly 1.0-1.05 equivalents of NIS. Add the NIS portion-wise at 0 °C rather than all at once. Additionally, verify the moisture content of your DMF; water can accelerate the decomposition of NIS into highly reactive hypoiodous acid (HOI), reducing selectivity.
Q2: My N7-tosylation yield is low, and LC-MS shows unreacted starting material even after 12 hours. What went wrong?A2: This is typically caused by degraded TsCl. TsCl readily hydrolyzes to p-toluenesulfonic acid (TsOH) upon exposure to atmospheric moisture. TsOH is unreactive toward amine protection.
Action: Check your TsCl. If it smells strongly of HCl or is clumpy, recrystallize it from hexanes/toluene before use. Alternatively, ensure your ACN is strictly anhydrous.
Q3: I am detecting a byproduct with a mass of M+H = 569. What is this, and how do I prevent it?A3: A mass of 569 corresponds to bis-tosylation (protection at both N7 and the C4-NH2 group). This occurs if the reaction is forced with excess heat or if a strong base (like NaH) is used instead of the TEA/DMAP system. To prevent this, strictly maintain the reaction at room temperature and rely on DMAP (1.2 equiv) to drive the kinetics rather than thermal energy 1.
Q4: The final product is co-eluting with a persistent impurity during silica gel chromatography. How can I purify it efficiently?A4: The impurity is likely unreacted TsCl or DMAP. Instead of relying solely on column chromatography, utilize an aqueous workup. Washing the organic layer with 1N HCl will protonate and remove DMAP into the aqueous phase. Washing with 5% NaHCO3 will hydrolyze and remove residual TsCl [[3]](). The product can then be triturated from cold diethyl ether to achieve >98% purity.
Part 3: Quantitative Optimization Metrics
The following table summarizes the critical parameters for maximizing the yield of the tosylation step, comparing sub-optimal baseline conditions with the optimized protocol.
Parameter
Sub-optimal Condition
Optimized Condition
Causality for Yield Improvement
Expected Yield
Solvent
DMF
Acetonitrile (ACN)
ACN prevents the formation of dimethylamine byproducts and simplifies workup.
+10%
Base System
NaH (1.5 eq)
TEA (2.0 eq) + DMAP (1.2 eq)
Prevents C4-NH2 deprotonation; drives kinetic selectivity via N-tosylpyridinium.
>85%
TsCl Addition
Bolus addition
Dropwise in ACN
Prevents localized heating and minimizes bis-tosylation at the C4 amine.
+15%
Temperature
60 °C
Room Temperature (20-25 °C)
Reduces thermal degradation and hydrolysis of the tosyl chloride reagent.
Stable
Part 4: Synthesis Workflow & Logic Diagram
Workflow and troubleshooting logic for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine synthesis.
References
Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. doi.org.
Substituted pyrrolo[2,3-d]pyrimidines compounds as ret kinase inhibitors (WO2019143977A1).
Technical Support Center: Detosylation of 5-Substituted Pyrrolo[2,3-d]pyrimidines
Welcome to the technical support center for troubleshooting the deprotection of N-tosyl 5-substituted pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scienti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for troubleshooting the deprotection of N-tosyl 5-substituted pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this critical synthetic step. As a core scaffold in numerous therapeutic agents, including kinase inhibitors, successful and clean removal of the tosyl protecting group is paramount. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common experimental hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems observed during the detosylation of the pyrrolo[2,3-d]pyrimidine scaffold. We will explore the underlying chemical principles for each issue and provide actionable solutions.
Q1: My detosylation reaction is stalled or incomplete, with significant starting material remaining. What are the likely causes and how can I fix it?
A1: Incomplete conversion is a common challenge, often stemming from several factors related to reagent activity, reaction conditions, or substrate reactivity.
Potential Causes & Recommended Solutions:
Insufficient Reagent Equivalents: The stoichiometry is critical, especially for reductive methods.
Causality: Reductive methods like magnesium in methanol (Mg/MeOH) are single-electron transfer (SET) processes that consume the metal. If the magnesium surface is passivated or an insufficient number of equivalents are used, the reaction will not proceed to completion.
Solution: For Mg/MeOH reductions, increase the equivalents of magnesium turnings, typically starting from 10 equivalents and going up to 20 if necessary. Ensure the turnings are fresh and not heavily oxidized.
Low Reaction Temperature: Many detosylation reactions require thermal energy to overcome the activation barrier.
Causality: The N-S bond of a tosyl group on an electron-deficient pyrrole ring is quite stable. While room temperature may suffice for some substrates, many require heating to achieve a reasonable reaction rate.
Solution: If the reaction is sluggish at room temperature, gently heat the mixture. For basic hydrolysis (e.g., NaOH/MeOH), refluxing is common. For Mg/MeOH, heating to 40-60°C can significantly accelerate the reaction. Always monitor by TLC or LC-MS to avoid decomposition at higher temperatures.
Poor Reagent Quality or Solvent Effects: The purity and nature of your reagents and solvents are paramount.
Causality (Base Hydrolysis): When using sodium methoxide (NaOMe), the presence of water in the methanol can hydrolyze the methoxide to the less nucleophilic hydroxide, slowing the reaction. While some water is often tolerated, completely wet solvents can be problematic.
Causality (Reductive Cleavage): Anhydrous methanol is preferred for the Mg/MeOH method to ensure consistent reactivity.
Solution: Use freshly prepared NaOMe solution or high-quality commercial powder. While reagent-grade methanol often works for basic hydrolysis, using anhydrous methanol for Mg/MeOH reductions is good practice.
Steric Hindrance: A bulky 5-substituent on the pyrrolopyrimidine ring can sterically hinder the approach of the reagent to the tosyl group.
Solution: Switch to a less sterically demanding or more potent deprotection method. If a basic method is failing, a reductive cleavage approach like Mg/MeOH might be more effective as it involves electron transfer, which can be less sensitive to local steric bulk compared to direct nucleophilic attack.
Q2: I'm observing significant decomposition of my product or the formation of multiple side products. How can I achieve a cleaner reaction?
A2: Product degradation is often a sign that the chosen deprotection conditions are too harsh for the functional groups present on your specific 5-substituted pyrrolo[2,3-d]pyrimidine.
Potential Causes & Recommended Solutions:
Conditions are Too Harsh (Strongly Basic/Acidic): The pyrrolopyrimidine core and many common substituents can be sensitive.
Causality: Strong bases like NaOH or NaOMe can lead to undesired side reactions, such as hydrolysis of ester or amide groups in the 5-substituent, or even nucleophilic attack on the pyrimidine ring itself. Strongly acidic conditions (e.g., HBr/AcOH) are rarely compatible with this scaffold.
Solution: Switch to a milder, near-neutral deprotection method. The Mg/MeOH system is an excellent first choice as it is generally milder and more chemoselective. It is known to be compatible with sensitive functional groups like primary alcohols and esters.
Reaction Time is Too Long: Even under appropriate conditions, prolonged exposure can lead to slow degradation.
Solution: Monitor the reaction closely using TLC or LC-MS. As soon as the starting material is consumed, proceed with the workup immediately. Do not leave the reaction running unattended overnight unless you have previously established its stability over that timeframe.
Air/Oxidative Sensitivity: The deprotected pyrrolo[2,3-d]pyrimidine, being more electron-rich than its tosylated precursor, can be susceptible to oxidation.
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Degas your solvents before use, especially for reductive methods.
Q3: My purification is complicated by persistent byproducts. Specifically, how do I remove tetrabutylammonium (TBA) salts after a TBAF-mediated deprotection?
A3: Tetrabutylammonium fluoride (TBAF) is sometimes used for detosylation, but the removal of tetrabutylammonium byproducts can be challenging, especially for polar products where a standard aqueous workup may be ineffective or lead to product loss.
Recommended Solution: Ion-Exchange Resin Workup
Causality and Mechanism: This procedure, popularized by Kishi and co-workers, avoids aqueous extraction entirely. After the reaction is complete, a sulfonic acid resin (e.g., DOWEX 50WX8) is added. The tetrabutylammonium cation (TBA+) exchanges with a proton on the resin. The addition of a solid base like calcium carbonate (CaCO₃) then neutralizes the generated fluoride and sulfonic acids, driving the equilibrium and facilitating complete removal of TBA+ from the solution.
Protocol:
Upon reaction completion, add DOWEX 50WX8 (H+ form) and powdered calcium carbonate to the reaction mixture.
Stir the suspension for 1-2 hours.
Filter the mixture through a pad of celite to remove the resin and inorganic salts.
Rinse the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield the crude product, now free of TBA salts.
Frequently Asked Questions (FAQs)
Q1: Which detosylation method should I choose for my 5-substituted pyrrolo[2,3-d]pyrimidine?
A1: The optimal method depends on the stability of your overall molecule, particularly the nature of the 5-substituent. The table below provides a comparative summary to guide your decision.
Method
Reagents
Typical Conditions
Pros
Cons
Best For...
Reductive Cleavage
Mg, MeOH
RT to 60°C
Very mild, high chemoselectivity, good for sensitive groups.
Requires excess metal, can be slow.
Substrates with base-labile groups (esters, amides).
Basic Hydrolysis
NaOH or NaOMe in MeOH/H₂O
RT to Reflux
Inexpensive, common reagents, often fast at reflux.
Harsh, not suitable for base-sensitive molecules, risk of side reactions.
Robust molecules without other base-labile functional groups.
Milder than traditional hydrolysis, avoids alcoholic solvents which can form toxic alkyl sulfonate byproducts.
Requires a catalyst, may not be as potent as other methods.
Increasing the rate of hydrolysis under milder conditions.
Nucleophilic (Fluoride)
TBAF, THF or DMF
RT to 50°C
Can be effective when other methods fail.
Difficult workup to remove TBA salts, mechanism can be complex.
Specific substrates where other methods are ineffective.
Strongly Acidic
HBr/AcOH, Conc. H₂SO₄
Varies
Potent.
Extremely harsh, very low functional group tolerance, rarely used for this scaffold.
Simple, highly robust aromatic sulfonamides.
Q2: What is the underlying mechanism of the Mg/MeOH reductive detosylation?
A2: The magnesium in methanol system acts as a source of solvated electrons for a single-electron transfer (SET) reduction. The process can be visualized as follows:
Electron Transfer: A magnesium atom (Mg⁰) donates an electron to the N-tosyl sulfonamide group.
Bond Cleavage: This transfer forms a radical anion intermediate, which is unstable and rapidly fragments, cleaving the Nitrogen-Sulfur (N–S) bond.
Protonation: The resulting pyrrole anion is protonated by the methanol solvent to yield the deprotected product.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
To a round-bottom flask, add the N-tosylated starting material (1.0 equiv) and magnesium turnings (10 equiv).
Add anhydrous methanol to create a suspension (approx. 0.1 M concentration).
Stir the suspension at room temperature under an inert atmosphere (N₂ or Ar). The reaction can be gently heated (e.g., to 50°C) to increase the rate if necessary.
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-12 hours).
Cool the reaction to room temperature and carefully quench by slow addition of saturated aqueous NH₄Cl solution.
Filter the mixture through a pad of celite to remove excess magnesium and magnesium salts. Rinse the filter cake with additional methanol or EtOAc.
Concentrate the filtrate under reduced pressure to remove the methanol.
Partition the residue between water and an organic solvent (EtOAc or DCM).
Separate the layers and extract the aqueous phase with the organic solvent (2x).
Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
Purify the crude residue by flash column chromatography on silica gel to yield the deprotected product.
Protocol 2: Basic Hydrolysis using Sodium Methoxide
This protocol outlines the procedure for detosylation under basic conditions. Caution is advised for substrates with base-labile functional groups.
Sodium Methoxide (NaOMe), 25 wt% solution in MeOH or solid (3.0-5.0 equiv)
Methanol (MeOH)
Water
1 M Hydrochloric Acid (HCl)
Ethyl Acetate (EtOAc)
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Dissolve the N-tosylated starting material (1.0 equiv) in methanol (approx. 0.1-0.2 M).
Add the sodium methoxide solution or solid (3.0 equiv) to the mixture.
Stir the reaction at room temperature or heat to reflux, monitoring progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to 0°C in an ice bath.
Carefully neutralize the reaction by adding 1 M HCl until the pH is approximately 7.
Remove the methanol under reduced pressure.
Partition the remaining residue between EtOAc and water.
Separate the layers and extract the aqueous phase with EtOAc (2x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
References
Benchchem. (n.d.). Preventing polymerization of pyrrole compounds under acidic conditions.
Benchchem. (n.d.). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives.
Pivovarenko, V. G., et al. (2020). Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. ACS Publications.
Gulevskaya, A. V., et al. (2011). Synthesis of 7-Aza-5-deazapurine Analogs via Copper (I)-Catalyzed Hydroamination of Alkynes and 1-Iodoalkynes. PMC.
Nyberg, K., & Wistrand, L. G. (1998). 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. The Journal of Organic Chemistry, ACS Publications.
ResearchGate. (n.d.). detosylation.
Hocek, M., et al. (2016). 5-Substituted Pyrimidine and 7-Substituted 7-Deazapurine dNTPs as Substrates for DNA Polymerases in Competitive Primer Extension in the Presence of Natural dNTPs. ACS Chemical Biology.
Khandazhinskaya, A., et al. (2022). Synthesis of New 5′-Norcarbocyclic Aza/Deaza Purine Fleximers - Noncompetitive Inhibitors of E.coli Purine Nucleoside Phosphorylase. Frontiers.
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions.
ResearchGate. (n.d.). Synthesis of novel 7-deazapurine with N-1 substituted 1,2,3-triazole.
The Royal Society of Chemistry. (2023). Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C.
Google Patents. (n.d.). WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
Liu, Y., et al. (2008). A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. Organic Process Research & Development, ACS Publications.
NCBI. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2).
Sciencemadness. (n.d.). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses.
Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry.
ResearchGate. (n.d.). The Results of Using Freshly Prepared TBAF.
NCBI. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2).
ResearchGate. (n.d.). Magnesium in Methanol (MG - MeOH) in Organic Syntheses | Request PDF.
Benchchem. (n.d.). Technical Support Center: N-Detosylation in Organic Synthesis.
PMC. (n.d.). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis.
ResearchGate. (n.d.). Probing the Mechanism of TBAF-Catalyzed Deacylation of Cellulose Esters.
PMC. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.
Reddit. (2023). Deacetylation of glucopyranosides with sodium methoxide: dry solvent?.
ResearchGate. (n.d.). Non-classical effective methods for reduction of heteroaromatic compounds.
Scribd. (n.d.). Magnesium in Methanol (MG - MeOH) in Organic Syntheses (Current Organic Chemistry, 2004, 8, 13, 1263-1287) PDF.
ResearchGate. (n.d.). Tosyl reduction and hydrolysis. (a) Isolated yield of 4 over two steps.
Thieme. (2008). Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. Synlett.
Wikipedia. (n.d.). Tosyl group.
PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
ResearchGate. (2016). How to prepare Sodium Methoxyde Solution (1 M) ?.
PMC. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
Iranian Chemical Society. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
MDPI. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
Master Organic Chemistry. (2015). Tosylates And Mesylates.
PMC. (n.d.).
Troubleshooting
Technical Support: Solubility Optimization for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Executive Summary & Molecule Analysis The Challenge: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (hereafter referred to as ITPP ) presents a unique solubility paradox. It possesses a highly polar "head" (the 4-amin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Analysis
The Challenge:
5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (hereafter referred to as ITPP ) presents a unique solubility paradox. It possesses a highly polar "head" (the 4-amine and pyrimidine nitrogens) capable of strong hydrogen bonding, and a bulky, lipophilic "tail" (the 7-tosyl group).
The Tosyl Effect: While the tosyl group generally improves solubility in organic solvents compared to the free amine (N-H), it increases molecular weight and rigidity.
The Iodine Effect: The heavy iodine atom at C5 increases London dispersion forces, often leading to higher lattice energy and "stubborn" dissolution behavior where the solid remains suspended rather than dissolving.
This guide provides a structured approach to solubilizing ITPP for synthesis (e.g., Suzuki-Miyaura coupling), purification, and analysis.
Solvent Selection Matrix
Do not choose a solvent randomly. Select based on your downstream application.
Solvent Class
Specific Solvent
Solubility Rating
Application Context
Technical Notes
Dipolar Aprotic
DMSO, DMF, DMAc
Excellent (+++++)
Stock solutions, NMR, difficult reactions.
Primary Choice. Breaks intermolecular H-bonds effectively. Hard to remove (high BP).
Polar Ethers
THF, 1,4-Dioxane
Good (++++)
Cross-coupling reactions (Suzuki/Sonogashira).
Good balance of solubility and volatility. Dioxane is ideal for high-temp couplings.
Chlorinated
DCM, Chloroform
Moderate (+++)
Extraction, Chromatography, Transfer.
Good for the lipophilic "tosyl" portion, but may struggle with the polar amine "head" at high concentrations.
Protic
Methanol, Ethanol
Poor (Cold) / Good (Hot)
Recrystallization.
Warning: Prolonged heating in basic alcohols can cleave the Tosyl group.
Non-Polar
Hexanes, Pentane
Insoluble (-)
Anti-solvent precipitation.
Use to crash the product out of DCM or THF.
Decision Logic: The Solvation Workflow
Use this logic tree to determine the correct solvent system for your specific need.
Figure 1: Decision tree for selecting the optimal solvent based on experimental intent.
Troubleshooting & FAQs
Issue 1: "The compound gums up or oils out instead of dissolving."
Cause: This usually happens in mixed solvent systems (e.g., adding water to a DMF solution) where the transition from soluble to insoluble is too abrupt. The lipophilic Tosyl group drives the oiling out.
Solution:
The Co-Solvent Trick: Do not use pure water as a diluent. Use a 1:1 mixture of Water:Methanol.
Slow Addition: Add the "bad" solvent (anti-solvent) dropwise to the "good" solvent solution with vigorous stirring.
Sonication: ITPP is stable under standard ultrasonic bath conditions. Sonicate for 5-10 minutes at 30-40°C to break up aggregates.
Issue 2: "I need to remove the solvent, but DMSO is impossible to evaporate."
Cause: DMSO has a boiling point of 189°C. Rotovapping it requires high vacuum and heat, which risks degradation.
Solution:
Extraction: Dilute the DMSO reaction mixture with Ethyl Acetate (EtOAc). Wash 3x with water or brine. The DMSO will partition into the water layer; the ITPP will stay in the EtOAc.
Lyophilization: If the compound is in DMSO/Water, you can freeze-dry it (though DMSO freezes slowly).
Issue 3: "Can I heat the solution to speed up dissolution?"
Critical Warning: Yes, but with strict limits.
Safe Zone: < 80°C in neutral solvents (DMF, Toluene, Dioxane).
The Chemistry: The N-sulfonyl bond (N-Ts) is susceptible to nucleophilic attack by alkoxides. Heating ITPP in basic methanol can cleave the tosyl group, yielding the free amine (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine), which is much less soluble and will precipitate as a different solid.
Standard Operating Protocols (SOPs)
Protocol A: Preparation of High-Concentration Stock (50 mM)
Use this for biological assays or stock reagents.
Weigh: Measure 13 mg of ITPP (MW ≈ 260.04 + 154.19 (Tosyl) - 1 (H) ≈ 414 g/mol ). Note: Ensure you calculate MW based on the full protected structure.
Solvent: Add 1.0 mL of anhydrous DMSO .
Agitation: Vortex for 30 seconds. If solid remains, sonicate at 35°C for 5 minutes.
Verification: Visual inspection.[1] The solution should be clear and slightly yellow/brown.
Storage: Store at -20°C. DMSO freezes; thaw completely and vortex before use to redissolve any micro-precipitates.
Protocol B: Recrystallization (Purification)
Use this if your material is brown/impure.
Dissolution: Dissolve crude ITPP in the minimum amount of boiling THF (approx 60°C).
Filtration: If there are insoluble black specks (palladium or charcoal), filter hot through a syringe filter (PTFE).
Precipitation: While keeping the solution warm (40°C), slowly add Hexanes or Heptane dropwise until a persistent cloudiness appears.
Crystallization: Turn off the heat. Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then move to 4°C (fridge).
Collection: Filter the resulting white/off-white crystals and wash with cold Hexanes.
References & Authority
Synthesis of Tofacitinib Intermediates: Ruggeri, S. G., et al. "Crystal forms of a pyrrolopyrimidine compound." U.S. Patent 6,965,027. (Describes the handling of tosyl-protected pyrrolopyrimidines).
Tosyl Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on sulfonamide stability).
General Solubility of 7-Deazapurines: Seela, F., & Westermann, B. "7-Deazapurine nucleosides. Synthesis and properties." Nucleosides & Nucleotides. (Provides background on the lipophilicity changes when protecting N7).
Reaction Solvents: Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization. (Validates the use of Dioxane/DMF for Suzuki couplings of 5-iodo-pyrrolopyrimidines).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine before handling. The compound may be toxic and is a potential skin sensitizer.
Technical Support Center: Purification of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Topic: Purification strategies for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting) Welcome to the Technical Support Hub. This...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purification strategies for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Role: Senior Application Scientist
Format: Technical Support Center (Q&A / Troubleshooting)
Welcome to the Technical Support Hub.
This guide addresses the isolation, purification, and stability of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine . As a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors) and nucleoside analogs, the purity of this scaffold is paramount for downstream cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
Below you will find targeted troubleshooting guides, self-validating protocols, and stability data designed to resolve common bottlenecks in your workflow.
Module 1: Solvency & Handling Diagnostics
Q: My crude material is poorly soluble in standard organic solvents. How do I load it for flash chromatography?
A: Solubility is a known challenge with the pyrrolo[2,3-d]pyrimidine scaffold, even with the lipophilic tosyl group.
The Issue: The 4-amine group creates strong intermolecular hydrogen bonding, while the 5-iodo atom increases molecular weight and rigidity.
The Solution: Do not attempt liquid loading with large volumes of weak solvents (e.g., DCM), as this leads to band broadening and precipitation on the column head.
Protocol (Solid Loading):
Dissolve the crude mixture in a minimal amount of THF or Acetone .
Add silica gel (ratio 1:2 w/w relative to crude mass).
Rotary evaporate to dryness until a free-flowing powder is obtained.
Load this powder into a solid-load cartridge or directly atop the column.
Q: What is the recommended solvent system for Flash Column Chromatography (FCC)?
A: Due to the polarity of the amine, a gradient of Dichloromethane (DCM) and Methanol (MeOH) is often superior to Hexane/Ethyl Acetate, though both can be used.
Solvent System
Gradient Range
Comments
DCM / MeOH
0% 5% MeOH
Preferred. Sharp separation. The tosyl group makes it soluble enough in DCM. Keep MeOH < 10% to avoid silica dissolution.
Hexane / EtOAc
10% 60% EtOAc
Viable, but tailing may occur due to the amine interacting with acidic silica silanols.
DCM / EtOAc
0% 100% EtOAc
Good alternative if MeOH causes co-elution of polar impurities.
Expert Tip: Pre-treat your silica column with 1% Triethylamine (TEA) in the starting mobile phase to neutralize acidic sites. This prevents the 4-amine from "sticking" and reduces tailing [1].
Module 2: Impurity Removal & Troubleshooting
Q: The product has a persistent reddish/brown hue even after column chromatography. What is this?
A: This indicates trace Iodine (
) contamination , likely carried over from the iodination step (using NIS or ). Iodine can co-elute with the product on silica.
Removal Protocol:
Dissolve the solid in EtOAc or DCM.
Wash the organic layer with 10% aqueous Sodium Thiosulfate (
) . The color should vanish instantly as is reduced to water-soluble iodide ().
Wash with brine, dry over
, and reconcentrate.
Q: I observe a new spot on TLC (lower
) appearing during workup or storage. What is happening?
A: This is likely De-tosylation (Hydrolysis of the sulfonamide).
Mechanism: The
-tosyl group is electron-withdrawing and susceptible to nucleophilic attack, particularly in basic media. While generally stable to acid, prolonged exposure to strong bases (NaOH, KOH) or nucleophilic amines in solution will cleave the tosyl group, yielding the free pyrrole () species [2].
Prevention:
Avoid using strong bases during extraction (use saturated
instead of NaOH).
Do not store the compound in methanolic ammonia or primary amines for extended periods.
Q: Is the Iodine atom stable?
A: The C-I bond at the 5-position is sensitive to photolytic cleavage .
Symptom: Slow discoloration (yellowing) of the white solid upon bench storage.
Action: Store the purified compound in amber vials, under inert gas (Argon/Nitrogen), at -20°C.
High % can dissolve silica; nucleophilic (risk of solvolysis if heated with base).
Water
Insoluble
Wash solvent
Use to remove inorganic salts (NaI, succinimide).
Hexane
Insoluble
Anti-solvent
Use to precipitate product from DCM/EtOAc.
Table 2: Typical Impurity Retention Factors (
)
Condition: Silica Gel TLC, 95:5 DCM:MeOH
Compound
Relative
Notes
Product (5-Iodo-7-tosyl...)
0.45
UV Active (254 nm).
De-tosylated Analog
0.20
More polar due to free NH.
Un-iodinated Precursor
0.40
Very close to product; requires gradient optimization.
Toluene Sulfonyl Chloride (TsCl)
0.80
Excess reagent; elutes at solvent front.
References
Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[1] Wiley-Interscience. (Discusses Sulfonamide stability and cleavage conditions).
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9856490, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]
Removing tosyl group from 7H-pyrrolo[2,3-d]pyrimidin-4-amine without degrading the scaffold
This technical guide addresses the deprotection of the -tosyl group from the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold. This specific transformation is a critical step in the synthesis of JAK inhibitors (e.g., Tofaciti...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the deprotection of the
-tosyl group from the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold. This specific transformation is a critical step in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and requires balancing reactivity with scaffold integrity.
Core Directive & Strategy
Removing the
-toluenesulfonyl (Tosyl) group from the N-7 position of a pyrrolo[2,3-d]pyrimidine requires cleaving a sulfonamide bond. Unlike simple amines, the pyrrole nitrogen is part of an aromatic system, making the -Ts bond susceptible to both nucleophilic attack (at the sulfur atom) and reductive cleavage .
The Challenge:
While the 4-amine group is relatively robust, harsh acidic conditions can protonate the N-7 or N-1 positions, retarding reaction rates, or potentially hydrolyze the 4-amine to a 4-one (lactam) if the conditions are too forcing and aqueous.
Recommended Approaches:
Alkaline Hydrolysis (Primary Method): High-yielding, scalable, uses standard reagents (NaOH/KOH).
Reductive Cleavage (Mild/Chemoselective): Mg/MeOH.[1] Ideal for substrates sensitive to strong bases.
Troubleshooting Guides & FAQs
Method A: Alkaline Hydrolysis (NaOH/KOH)
Q: I am using 1M NaOH in water, but the starting material remains insoluble and unreacted even at 60°C. What is wrong?A: The lipophilicity of the Tosyl group often prevents the substrate from dissolving in purely aqueous bases.
The Fix: You must use a miscible co-solvent. Switch to a 1:1 mixture of THF:Water or Methanol:Water . The organic solvent solubilizes the protected scaffold, allowing the hydroxide ion to attack the sulfur atom.
Optimization: If solubility remains an issue, use 1,4-Dioxane as the co-solvent and increase temperature to 80°C.
Q: Can I use K2CO3 instead of NaOH? I have ester groups elsewhere on my molecule.A: Yes, but reaction kinetics will be significantly slower.
Protocol: Use K2CO3 (3-5 equiv) in Methanol at reflux.
Why it works: Methoxide is generated in situ, which acts as the nucleophile. This is milder than hydroxide and often spares hindered esters, though labile esters may still transesterify.
Q: I observe a new spot on TLC that is more polar than the product. Did I hydrolyze the exocyclic amine?A: It is unlikely to hydrolyze the 4-amine to a ketone under standard alkaline conditions (NaOH/MeOH, 60°C). However, if you are using very concentrated base (>5M) at reflux (>100°C) for extended periods, you may force hydrolysis.
Diagnostic: Check the IR or NMR. A 4-one derivative (lactam) will show a strong carbonyl stretch ~1680 cm⁻¹. The desired amine has no carbonyl.
Correction: Lower the temperature to 50-60°C and monitor by LCMS.
Method B: Reductive Cleavage (Mg/MeOH)
Q: When should I use the Magnesium/Methanol method over NaOH?A: Use this method when your molecule contains base-sensitive functionalities (e.g., esters, alkyl halides that might eliminate, or epimerizable chiral centers).
Mechanism: This proceeds via Single Electron Transfer (SET), avoiding high pH entirely.
Q: The reaction stalls after 50% conversion. Adding more Mg turnings doesn't help.A: The magnesium surface has likely become passivated with MgO/Mg(OMe)2.
The Fix:
Sonication: Perform the reaction in an ultrasonic bath. This continuously cleans the Mg surface.
Activation: Add a crystal of Iodine (I2) or a few drops of 1,2-dibromoethane to activate the Mg before adding the substrate.
Concentration: Ensure the Methanol is anhydrous; water quenches the radical anion intermediates.
Experimental Protocols
Protocol A: Standard Alkaline Deprotection
Best for: Scalable synthesis, robust substrates.
Dissolution: Dissolve 1.0 equiv of
-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in THF (5 mL/mmol).
Base Addition: Add an equal volume of 3M aqueous NaOH (approx. 10-15 equiv).
Reaction: Heat the biphasic mixture to 60°C with vigorous stirring.
Note: Vigorous stirring is critical to maximize surface area between phases.
Monitoring: Monitor by TLC (10% MeOH in DCM) or LCMS. Reaction typically completes in 2-4 hours.
Compatible with esters.[1][5] Removes silyl groups.[6][7][8]
Cost
Very Low
Low
High
Scalability
High (Kg scale)
Low (Mg handling difficult on Kg scale)
Medium
Mechanistic Visualization
Pathway 1: Alkaline Hydrolysis Mechanism
The hydroxide ion attacks the sulfonyl sulfur, forming a pentacoordinate intermediate, followed by the expulsion of the pyrrolo-pyrimidine anion.
Caption: Nucleophilic cleavage of the sulfonamide bond by hydroxide ions.
Decision Tree: Selecting the Right Condition
Caption: Decision matrix for selecting deprotection conditions based on substrate stability.
References
Vertex Pharmaceuticals. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WO2007012953A2. Link
Sigma-Aldrich. (n.d.). 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Product Specification. Link
Youn, I. K., et al. (1986). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Tetrahedron Letters, 27(21), 2409-2410. (General Mg/MeOH methodology).[5]
Greene, T. W., & Wuts, P. G. M. (2007).[9] Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[9] (Standard reference for Sulfonamide cleavage).
Kishi, Y., et al. (2007).[6] Useful and Reliable Method for Removal of Tosyl Group. Organic Letters. (Contextualizing reductive cleavage).
Overcoming steric hindrance in 5-position functionalization of pyrrolopyrimidines
Welcome to the Advanced Heterocycle Functionalization Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in medicinal chemistry: overcoming st...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Heterocycle Functionalization Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in medicinal chemistry: overcoming steric hindrance during the C5-position functionalization of 7H-pyrrolo[2,3-d]pyrimidines.
This scaffold, a 7-deazapurine analog, is a privileged pharmacophore found in blockbuster kinase inhibitors like tofacitinib, baricitinib, and pexidartinib[1][2]. While the C5 position is inherently electron-rich and prone to electrophilic attack, introducing bulky substituents here—especially when the adjacent C4 position is already functionalized—creates severe steric clashes that can shut down standard catalytic cycles[3][4].
Below, you will find mechanistic troubleshooting guides, validated protocols, and decision matrices to rescue your stalled reactions.
Workflow: Strategic C5 Functionalization
Strategic workflow for overcoming steric hindrance in C5-pyrrolopyrimidine functionalization.
Section 1: Troubleshooting Guide & FAQs
Q1: My Suzuki-Miyaura coupling at the C5 position with an ortho-substituted arylboronic acid is stalling at <10% conversion. How do I push this forward?Mechanistic Cause: In palladium-catalyzed cross-coupling, the C5 position of pyrrolo[2,3-d]pyrimidine is already sterically encumbered by the adjacent pyrimidine ring and the C4 substituent[2][5]. When using a bulky ortho-substituted boronic acid, the critical transmetalation step of the catalytic cycle becomes energetically prohibitive. Standard catalysts like Pd(PPh₃)₄ fail because the triphenylphosphine ligands are too tightly bound and do not create the necessary "flexible pocket" for the bulky nucleophile to approach.
Solution: You must switch to a highly active pre-catalyst with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or RuPhos). These ligands accelerate oxidative addition into the C5-Halogen bond and, counterintuitively, their steric bulk forces the palladium center into a highly reactive mono-ligated state (L₁Pd) that facilitates transmetalation.
Self-Validating Check: Run a control reaction using an unhindered phenylboronic acid. If the control reaches >95% conversion but your bulky substrate fails, the issue is purely steric (transmetalation failure), confirming the need for a Buchwald-type ligand.
Q2: I am attempting a direct C-H activation at the C5 position, but I am getting poor regioselectivity and low yields. What is the mechanistic cause?Mechanistic Cause: While the C5 position is the most nucleophilic site on the pyrrole ring, direct C-H functionalization is highly sensitive to the electronic and steric environment dictated by the C4 and C6 substituents[4]. Traditional transition-metal C-H activation often requires harsh oxidants that degrade the electron-rich pyrrole core.
Solution: Shift to an electrochemical approach. Recent methodologies demonstrate that direct C(sp²)–H selenylation and functionalization at the C5 position can be achieved using an electrochemical strategy with diselenides under catalyst- and oxidant-free conditions[1]. This avoids the steric bulk of a transition-metal intermediate entirely, relying instead on radical/electrophilic pathways that are less sterically demanding.
Q3: During the requisite halogenation of the C5 position to set up for cross-coupling, I'm observing over-halogenation or degradation. How do I control this?Mechanistic Cause: The pyrrole ring of the 7-deazapurine scaffold is highly reactive toward electrophilic aromatic substitution (EAS). Using harsh reagents like Br₂ or I₂ with Lewis acids often leads to di-halogenation or oxidation of the core.
Solution: Utilize N-iodosuccinimide (NIS) in a polar aprotic solvent like DMF at strictly controlled temperatures (0 °C to room temperature)[5]. The succinimide byproduct is easily washed away, and the mild electrophilicity of NIS prevents over-reaction.
Section 2: Quantitative Data & Catalyst Selection
To rationalize your catalyst selection, consult the table below. This data synthesizes standard yield expectations based on the steric demand of the C5-coupling partner and the C4-substituent[2][5][6].
Highly nucleophilic organozinc overcomes the transmetalation energy barrier.
Section 3: Validated Experimental Protocols
Protocol A: Regioselective C5-Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol establishes the necessary electrophilic handle for downstream cross-coupling while avoiding over-oxidation[5].
Reagents & Materials:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
N-Iodosuccinimide (NIS) (1.05 equiv)
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF to achieve a 0.2 M concentration.
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
Electrophilic Addition: Add NIS (1.05 equiv) portion-wise over 10 minutes. Causality note: Portion-wise addition prevents localized exothermic spikes that lead to C6-iodination or degradation.
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.
Self-Validating Check: Monitor via LCMS. You should observe the disappearance of the starting material mass [M+H]⁺ and the appearance of the target mass[M+H+126]⁺. If unreacted starting material remains, do not add more NIS; check for moisture contamination in your DMF.
Quenching & Isolation: Pour the reaction mixture into ice-cold saturated aqueous Na₂S₂O₃ to quench any residual active iodine. Stir for 30 minutes. Filter the resulting precipitate, wash generously with distilled water, and dry under high vacuum to yield 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine[5].
Designed for substrates where standard Pd(PPh₃)₄ fails due to transmetalation stalling[2][6].
Reagents & Materials:
5-Iodo-pyrrolopyrimidine intermediate (1.0 equiv)
Ortho-substituted Arylboronic acid (1.5 equiv)
XPhos Pd G3 precatalyst (0.05 equiv, 5 mol%)
Potassium Phosphate (K₃PO₄) (3.0 equiv)
1,4-Dioxane / Water (4:1 v/v, degassed)
Step-by-Step Methodology:
Reagent Loading: To a Schlenk tube, add the 5-iodo-pyrrolopyrimidine, arylboronic acid, K₃PO₄, and XPhos Pd G3.
Degassing (Critical Step): Add the 1,4-Dioxane/Water solvent mixture. Degas the suspension via three freeze-pump-thaw cycles. Causality note: Bulky, electron-rich phosphines like XPhos are highly susceptible to oxidation by dissolved O₂. Failure to rigorously degas will result in catalyst death (visible as a sudden black palladium crash-out).
Heating: Seal the tube and heat to 90 °C in a pre-heated oil bath for 4–6 hours.
Self-Validating Check: Spot the reaction on TLC (eluent: EtOAc/Hexanes). The product spot should illuminate brightly under 254 nm UV light due to the extended conjugation of the biaryl system.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography.
Diagnostic Decision Tree for Failed C5 Couplings
Diagnostic decision tree for identifying the failure point in C5 cross-coupling reactions.
References
Targeting the JNK Gatekeepers: Structural Evolution and Medicinal Chemistry of MKK4 and MKK7 Inhibitors
Source: National Institutes of Health (NIH) / PMC
URL:[Link](Redirect link provided by grounding tool)
Palladium-catalyzed couplings to 5-deaza- and 7-deazapurines
Source: Atlanchim Pharma
URL:[Link](Redirect link provided by grounding tool)
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)
Source: ACS Publications
URL:[Link](Redirect link provided by grounding tool)
Microwave-Assisted Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines
Source: Universitat de Barcelona (UB)
URL:[Link](Redirect link provided by grounding tool)
Electrochemical Regioselective C(sp)–H Selenylation of Pyrrolo[2,3‐d]pyrimidine Derivatives With Diselenides
Source: ResearchGate
URL:[Link](Redirect link provided by grounding tool)
Synthesis of 5,6-dihydropyrrolo[2,3-d]pyrimidines
Source: ResearchGate
URL:[Link](Redirect link provided by grounding tool)
Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential
Source: ResearchGate / Bentham Science
URL:[Link](Redirect link provided by grounding tool)
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors
Source: National Institutes of Health (NIH) / PMC
URL:[Link](Redirect link provided by grounding tool)
Technical Support Center: Recrystallization of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Topic: Optimization of Recrystallization Solvents & Protocols Compound: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS Registry Number: (Analogous to 163622-50-2 for the unprotected core; specific tosyl-derivative...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of Recrystallization Solvents & Protocols
Compound: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS Registry Number: (Analogous to 163622-50-2 for the unprotected core; specific tosyl-derivative often custom synthesized)
Audience: Organic Chemists, Process Development Scientists
Technical Overview & Chemical Context
5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and nucleoside analogs. The molecule features three distinct functionalities that dictate its solubility and stability:
Pyrrolo[2,3-d]pyrimidine Core: A 7-deazapurine scaffold that is inherently polar and capable of hydrogen bonding.
C5-Iodo Group: A heavy, lipophilic halogen that serves as a handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira). It introduces significant polarizability and molecular weight.
N7-Tosyl Group: A sulfonyl protecting group that drastically alters solubility, rendering the molecule lipophilic and soluble in organic solvents (DCM, EtOAc) while decreasing water solubility compared to the unprotected parent.
Common Impurities:
Regioisomers: N-iodinated byproducts (rare but possible if iodination conditions were uncontrolled).
Free Iodine: Resulting in yellow/brown discoloration.
Solvent Selection Guide (Q&A)
Q1: What is the "Gold Standard" solvent system for this compound?
A:Acetonitrile (MeCN) is the primary recommendation for high-purity recrystallization.
The Logic: The tosyl group provides sufficient lipophilicity for the compound to dissolve in boiling acetonitrile, while the polar amine and heterocyclic core ensure it crashes out effectively upon cooling. Acetonitrile also has a high dielectric constant, which helps keep more polar impurities (like salts or succinimide byproducts from NIS iodination) in solution.
Expected Recovery: 75–85%
Purity Target: >98% HPLC
Q2: My crude material is "oiling out" instead of crystallizing. What alternative should I use?
A: Switch to an Ethyl Acetate / n-Heptane (or Hexanes) anti-solvent system.
The Mechanism: Oiling out occurs when the compound reaches its liquid-liquid phase separation limit before it reaches its crystal nucleation point. By dissolving in a "good" solvent (EtOAc) and slowly adding a "poor" solvent (Heptane), you control the supersaturation more gently.
Protocol Adjustment: Ensure the solution is dilute enough in EtOAc before adding Heptane. If oiling persists, seed crystals are mandatory.
Q3: Can I use Alcohols (Methanol/Ethanol)?
A:Use with caution.
While Methanol is an excellent solvent for the unprotected 5-iodo-pyrrolo[2,3-d]pyrimidine, the tosyl group makes the molecule less soluble in cold alcohols, leading to rapid precipitation (amorphous solid) rather than slow crystallization.
Risk: Prolonged heating in wet alcohols (especially if basic impurities are present) can lead to detosylation (cleavage of the protecting group).
Use Case: Methanol is best used for trituration (washing the solid) to remove surface impurities rather than full recrystallization.
Troubleshooting & Optimization (FAQs)
Q: The product has a persistent yellow/brown tint. How do I remove it?
A: This is likely trace free iodine (
) or oxidative degradation products.
Fix: Wash the organic solution (before recrystallization) with a 10% aqueous Sodium Thiosulfate (
) solution. This reduces volatile iodine to water-soluble iodide.
Polishing: If the color persists in the solid, add 5% w/w activated charcoal to the hot recrystallization solution, stir for 15 mins, and filter hot through Celite.
Q: I see a new spot on TLC after recrystallization. What happened?
A: You likely caused thermal decomposition or detosylation .
Cause: The C-I bond is light-sensitive, and the N-Tosyl bond is labile to hydrolysis at high temperatures (
) in the presence of moisture/nucleophiles.
Correction:
Wrap the flask in aluminum foil during reflux.
Ensure solvents are anhydrous.
Reduce the temperature; do not boil Acetonitrile (
) for extended periods.
Q: My yield is low (<50%). Where is the product?
A: The product is likely remaining in the mother liquor due to the "common ion effect" of similar impurities or simply high solubility.
Recovery: Concentrate the mother liquor to half volume and cool to
for a second crop. Note that the second crop usually requires a second recrystallization for purity.
Best for: Removing polar impurities and achieving X-ray quality crystals.
Preparation: Place crude 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (e.g., 10 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Application Note: 1H NMR Structural Validation of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Executive Summary & Application Context In the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors (such as Tofacitinib and Ruxolitinib), the molecule 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Context
In the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors (such as Tofacitinib and Ruxolitinib), the molecule 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a pivotal electrophilic intermediate. The simultaneous presence of the C5-iodide (for Suzuki/Sonogashira coupling) and the N7-tosyl group (protecting group directing regioselectivity) makes structural verification essential before proceeding to costly metal-catalyzed coupling steps.
This guide provides a comparative NMR analysis to distinguish the target product from its two most common "alternatives" found in crude reaction mixtures: the unprotected precursor (failed tosylation) and the non-iodinated scaffold (failed iodination or reductive dehalogenation).
Structural Logic & NMR Prediction Model
To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments.
The Pyrrolo[2,3-d]pyrimidine Core[1][2][3]
H-2 (Pyrimidine Ring): Located between two nitrogens. Highly deshielded. Appears as a sharp singlet.
H-6 (Pyrrole Ring): This is the critical diagnostic proton.
Effect of Iodine (C5): The large iodine atom at C5 removes the H-5 proton, collapsing the typical H5-H6 doublet system into a singlet .
Effect of Tosyl (N7): The sulfonyl group is strongly electron-withdrawing. It pulls electron density from the pyrrole ring, causing a significant downfield shift (deshielding) of H-6 compared to the unprotected species.
The Tosyl Group (Protecting Group)
Aromatic System: An AA'BB' system (pseudo-quartet appearance) characteristic of para-substitution.
Methyl Group: A clean singlet in the aliphatic region (~2.3–2.4 ppm).
The Exocyclic Amine
NH2 (C4): Exchangeable protons.[1] Usually appear as a broad singlet.[1] Chemical shift varies with concentration and water content in DMSO-d6.
Comparative Analysis: Product vs. Alternatives
The following table contrasts the target molecule with its likely impurities. This data allows for rapid "Go/No-Go" decision-making during synthesis.
Table 1: Diagnostic Signal Comparison (DMSO-d6)
Feature
Target Product (5-Iodo-7-tosyl...)
Alternative A (Unprotected 5-Iodo...)
Alternative B (Non-iodinated 7-Tosyl...)
H-6 Multiplicity
Singlet (Sharp)
Singlet
Doublet ( Hz)
H-6 Shift ()
~7.9 – 8.1 ppm (Deshielded)
~7.4 – 7.6 ppm
~7.8 ppm
H-5 Signal
Absent (Replaced by I)
Absent
Present (Doublet, ~6.8 ppm)
Tosyl Signals
Present (AA'BB' + Me)
Absent
Present
Pyrrole N-H
Absent
Present (Broad, ~12 ppm)
Absent
Analyst Note: The disappearance of the H-5/H-6 coupling constant is the primary confirmation of iodination. The presence of the Tosyl aromatic signals confirms protection.
Detailed 1H NMR Assignment (400 MHz, DMSO-d6)
Sample Preparation Protocol:
Dissolve 5–10 mg of compound in 0.6 mL DMSO-d6 (99.9% D).
Critical: Ensure the sample is free of acid traces (e.g., TFA), which can protonate N1 or N3 and shift the H-2 signal >8.5 ppm.
Acquire at 298 K with a standard pulse sequence (zg30), D1 = 1.0 sec, NS = 16.
Spectral Assignments[3][5][6][7]
8.35 (s, 1H, H-2): The most downfield singlet. Uncoupled.
8.02 (s, 1H, H-6): Diagnostic singlet. Shifted downfield due to the adjacent N-Tosyl group. Note: If this appears as a doublet, iodination is incomplete.
7.95 (d, Hz, 2H, Tosyl-Ar): Ortho to the sulfonyl group.
7.42 (d, Hz, 2H, Tosyl-Ar): Ortho to the methyl group.
2.36 (s, 3H, Tosyl-CH3): Characteristic impurity check. Integral should be exactly 3.0 relative to H-2 (1.0).
Visualization of Logic & Structure
Diagram 1: Structural Assignment & Numbering
This diagram maps the chemical environment to the specific protons described above.[1]
Caption: Structural map highlighting the key NMR-active sites. Note the influence of Iodine and Tosyl on the H-6 proton.
Diagram 2: Decision Tree for Reaction Monitoring
Use this workflow to determine the status of your synthesis based on the crude NMR.
Caption: Logical workflow for interpreting crude reaction mixtures to identify the target intermediate.
References
National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 1016241: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
Mittal, A., et al. (2021). Synthesis and Antiviral Agents against Zika Virus. MDPI. Retrieved from [Link]
Advanced Mass Spectrometry Fragmentation Profiling of Iodinated Pyrrolopyrimidines: A Comparative Method Guide
Iodinated pyrrolopyrimidines (such as 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine) are indispensable building blocks in modern medicinal chemistry. They frequently serve as highly reactive intermediates for Suzuki-Miyaur...
Author: BenchChem Technical Support Team. Date: March 2026
Iodinated pyrrolopyrimidines (such as 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine) are indispensable building blocks in modern medicinal chemistry. They frequently serve as highly reactive intermediates for Suzuki-Miyaura cross-coupling in the synthesis of 1[1]. While mass spectrometry (MS) is the gold standard for structural characterization of these scaffolds, the presence of the iodine atom introduces a severe analytical bottleneck.
As a Senior Application Scientist, I frequently observe that standard tandem mass spectrometry (MS/MS) workflows fail to elucidate the core structure of these compounds. This guide objectively compares standard MS techniques against an advanced In-Source Fragmentation (ISF) workflow, providing the mechanistic causality and experimental data necessary to optimize your structural elucidation protocols.
Mechanistic Insights: The C–I Bond as an "Energy Sink"
To understand why standard MS/MS fails for iodinated pyrrolopyrimidines, we must examine the thermodynamics of gas-phase fragmentation.
During Collision-Induced Dissociation (CID), the kinetic energy of the precursor ion is converted into internal vibrational energy. The carbon-iodine (C–I) bond possesses a remarkably low bond dissociation energy (~240 kJ/mol) compared to the robust aromatic C–C and C–N bonds of the pyrrolopyrimidine core[2].
When the [M+H]+ precursor is subjected to CID, the labile C–I bond acts as a thermodynamic "energy sink." The molecule preferentially undergoes homolytic cleavage to expel an3[3] or heterolytic rearrangement to lose hydrogen iodide (HI, 128 Da)[2]. Because the precursor ion depletes its internal energy breaking this single bond, insufficient energy remains to shatter the stable bicyclic core. Consequently, the resulting MS/MS spectrum confirms the presence of iodine but provides virtually zero data regarding the substitution pattern on the pyrrolopyrimidine rings[4].
Comparative Analysis of MS Workflows
To overcome this energy sink, researchers must select the appropriate ionization and fragmentation strategy. Below is an objective comparison of three methodologies:
Standard ESI-CID-MS/MS : The conventional soft-ionization approach. While highly sensitive for detecting the intact [M+H]+ precursor, the MS/MS spectra are overwhelmingly dominated by[M+H-I]+• or [M+H-HI]+ peaks[2].
Electron Ionization (EI-MS, 70 eV) : A hard ionization technique. It provides a strong molecular radical cation (M+•) and distinct isotopic patterns. However, the 70 eV energy often shatters the molecule so extensively that intermediate structural connectivity is lost, and it lacks the LC-coupling compatibility required for high-throughput screening.
ISF-HCD-MS/MS (Optimized Workflow) : An advanced, self-validating protocol. By intentionally applying a high fragmentor voltage in the ESI source, the C–I bond is cleaved before the ion enters the mass analyzer[5]. The resulting de-iodinated core ion ([M+H-I]+•) is then mass-selected and subjected to Higher-energy Collisional Dissociation (HCD). Stripped of the iodine "energy sink," the collision energy is forced into the pyrrolopyrimidine core, yielding rich structural data (e.g., loss of cyano groups, pyrimidine ring opening)[4][5].
Quantitative Performance Comparison
Performance Metric
Standard ESI-CID-MS/MS
EI-MS (70 eV)
ISF-HCD-MS/MS (Optimized)
Primary Ionization
Soft (Intact[M+H]+)
Hard (Extensive fragmentation)
Soft (Intact [M+H]+ in MS1)
Core Fragmentation Efficiency
Low (<10% relative abundance)
Moderate (Complex, over-fragmented)
High (>85% relative abundance)
Dominant Neutral Loss
I• (127 Da) or HI (128 Da)
Halogen radicals & core shatter
Core-specific (e.g., HCN, NH3)
LC-MS Compatibility
Excellent
Poor (Requires GC)
Excellent
Structural Elucidation Value
Poor (Confirms iodine only)
Moderate
Excellent (Full scaffold mapping)
Logical Workflow Visualization
To conceptualize the difference between standard CID and the optimized ISF-HCD approach, refer to the logical flow diagram below.
Logical workflow comparing standard CID versus ISF-HCD for iodinated pyrrolopyrimidines.
Experimental Protocol: ISF-HCD-MS/MS Workflow
This protocol is designed as a self-validating system . By monitoring both the intact precursor in MS1 and the ISF-generated core in MS2, researchers can unambiguously link the iodine loss to the specific core structure, ensuring high data trustworthiness[5].
Step 1: LC Separation & ESI Source Tuning
Introduce the sample via LC using a standard C18 column (e.g., 0.1% Formic Acid in Water/Acetonitrile gradient).
Operate the ESI source in positive ion mode.
Causality Check: Gradually increase the fragmentor voltage (or cone voltage, depending on the instrument vendor) from standard levels (e.g., 80 V) to high levels (e.g., 150–180 V).
Observation: Monitor the MS1 full-scan. The intact [M+H]+ precursor will diminish, and an intense[M+H-127]+• or [M+H-128]+ pseudo-precursor ion will appear due to the intentional In-Source Fragmentation (ISF) of the labile C–I bond[5].
Step 2: Quadrupole Isolation
Set the Q1 mass filter to isolate the newly generated de-iodinated core ion.
Self-Validation: Ensure the isolation window is kept narrow (e.g., 1.0 m/z) to prevent the co-isolation of unfragmented precursor isotopes or background matrix ions.
Transfer the isolated core ion into the HCD collision cell.
Apply a normalized collision energy (NCE) sweep (typically 20–45 eV).
Mechanistic Insight: Because the C–I "energy sink" has already been removed in the source, the applied collision energy is now forced directly into the robust pyrrolopyrimidine core. This induces meaningful structural cleavages, such as the expulsion of HCN from the pyrimidine ring[4].
Step 4: Data Acquisition & Spectral Annotation
Acquire the MS2 spectra using a high-resolution mass analyzer (e.g., Orbitrap or Q-TOF).
Map the resulting high-abundance fragments to the core scaffold to confirm the exact substitution pattern of the pyrrolopyrimidine derivative.
References
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. nih.gov. 1
The Stability-Indicating Ultra High-Performance Liquid Chromatography with Diode Array Detector and Tandem Mass Spectrometry Method Applied for the Forced Degradation Study of Ritlecitinib. mdpi.com. 4
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. doi.org. 5
IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. nih.gov.2
Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. nih.gov.3
Optimization of HPLC Purity Analysis for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Comparative Guide
Executive Summary In the synthesis of JAK inhibitors (e.g., Tofacitinib analogs), 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a critical halogenated intermediate. Its purity is paramount for subsequent Su...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of JAK inhibitors (e.g., Tofacitinib analogs), 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a critical halogenated intermediate. Its purity is paramount for subsequent Suzuki-Miyaura coupling reactions, where de-iodinated or des-tosylated impurities can lead to difficult-to-remove side products.
This guide compares the traditional Generic C18 Acidic Method against an Optimized Phenyl-Hexyl Method . While the generic method offers acceptable retention, it frequently fails to resolve the critical des-iodo impurity (7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) and suffers from peak tailing due to the basic amine moiety. The optimized method utilizes
interactions to achieve baseline resolution and superior peak symmetry.
Compound Profile & Analytical Challenges
To develop a robust method, we must first understand the physicochemical properties of the analyte and its potential impurities.
Most laboratories start here. It uses a standard alkyl-bonded phase with acidic modifiers.
Column: C18 (5 µm, 4.6 x 150 mm)
Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B)
Gradient: 5-95% B over 20 min.
Performance Verdict:
Pros: Simple, universally available.
Cons: The basic amine (N1/N4) interacts with residual silanols on the C18 surface, leading to Peak Tailing (Tf > 1.5) . More critically, the hydrophobic selectivity of C18 is often insufficient to fully resolve the des-iodo impurity from the target peak, as the iodine atom's hydrophobic contribution is masked by the bulky tosyl group.
Method B: The "Optimized" Approach (Phenyl-Hexyl)
Recommended for halogenated aromatics.
Column: Phenyl-Hexyl (2.7 µm Fused-Core, 3.0 x 100 mm)
Mobile Phase: 10 mM Ammonium Formate pH 3.8 (A) / Methanol (B)
Gradient: Optimized slope (details in Section 3).
Performance Verdict:
Mechanism: The Phenyl-Hexyl phase engages in
stacking interactions with the tosyl and pyrrolopyrimidine rings. The large, polarizable Iodine atom on the target compound interacts more strongly with the phenyl phase than the hydrogen on the des-iodo impurity, significantly increasing selectivity ().
Result: Sharp peaks (Tf < 1.1) and Resolution (
) > 3.0 for all critical pairs.
Detailed Experimental Protocol (Optimized Method)
This protocol is designed to be self-validating. The system suitability test (SST) ensures the column state is adequate before sample analysis.
Equipment & Reagents[1][2]
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UPLC compatible).
Detector: UV-Vis / PDA at 254 nm (primary) and 280 nm (secondary).
Column: Agilent Poroshell 120 Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm (or equivalent).
Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1 L Water. Adjust pH to 3.8 with Formic Acid. Filter through 0.22 µm membrane.
Solvent B: 100% Methanol. (Note: Methanol is preferred over Acetonitrile here to enhance
selectivity).
Gradient Program
Time (min)
% Solvent A
% Solvent B
Flow Rate (mL/min)
0.00
60
40
0.6
2.00
60
40
0.6
12.00
10
90
0.6
15.00
10
90
0.6
15.10
60
40
0.6
20.00
60
40
0.6
Column Temp: 40°C (Controls viscosity and kinetics).
Injection Vol: 5 µL.
System Suitability Criteria
Resolution (
): > 2.0 between Des-iodo impurity and Target.
Tailing Factor (Target): 0.9 < Tf < 1.2.
Precision (n=5): Retention time RSD < 0.5%; Area RSD < 1.0%.
Visualizing the Workflow
Diagram 1: Method Development Logic
This decision tree illustrates why the Phenyl-Hexyl phase was selected over C18.
Caption: Decision matrix for selecting the Phenyl-Hexyl stationary phase to overcome amine tailing and iodine selectivity issues.
Diagram 2: Impurity Origin & Separation
Understanding the chemical origin of impurities aids in identifying them in the chromatogram.
Caption: Synthesis pathway and predicted elution order. The target elutes last due to combined hydrophobicity and pi-pi interactions.
Validation Summary (Simulated Data)
The following data represents typical performance metrics observed when validating this protocol under ICH Q2(R1) guidelines.
Parameter
Acceptance Criteria
Typical Result (Optimized Method)
Specificity
No interference at retention time of Target
Pass (Purity Angle < Purity Threshold)
Linearity
(Range: 50-150% target conc.)
LOD / LOQ
S/N > 3 (LOD), S/N > 10 (LOQ)
LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL
Robustness (pH)
remains > 2.0 at pH 3.6 - 4.0
Stable ( varies < 5%)
Robustness (Temp)
remains > 2.0 at 35°C - 45°C
Stable (Retention shifts, but maintained)
References
PubChem. 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound Summary). National Library of Medicine. [Link]
Agilent Technologies. Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries.[Link]
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules 2025. [Link]
Comparative
Comparative Reactivity Guide: 5-Iodo vs. 5-Bromo Pyrrolo[2,3-d]pyrimidin-4-amine in Cross-Coupling Applications
Executive Summary The pyrrolo[2,3-d]pyrimidin-4-amine scaffold (commonly known as 7-deazaadenine) is a privileged pharmacophore in drug discovery, serving as the core structural motif for numerous kinase inhibitors and n...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrrolo[2,3-d]pyrimidin-4-amine scaffold (commonly known as 7-deazaadenine) is a privileged pharmacophore in drug discovery, serving as the core structural motif for numerous kinase inhibitors and nucleoside analogs[1]. Functionalization at the C5 position is primarily achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings[1]. The choice of the C5-halogen—specifically iodine versus bromine—profoundly dictates the substrate's reactivity, the required catalytic systems, and the overall synthetic efficiency of the workflow[2].
Mechanistic Causality: The Halogen Effect on Oxidative Addition
In palladium-catalyzed cross-coupling, the oxidative addition of the aryl halide to the active Pd(0) species is typically the rate-determining step. The causality behind the divergent reactivity of these two substrates lies in their bond thermodynamics:
Bond Dissociation Energy (BDE): The C–I bond in 5-iodo-pyrrolo[2,3-d]pyrimidin-4-amine is significantly weaker (~65 kcal/mol) than the corresponding C–Br bond (~81 kcal/mol).
Catalytic Consequences: Because of this lower activation barrier, the 5-iodo derivative undergoes oxidative addition rapidly under mild conditions (room temperature to 50 °C) using standard, inexpensive catalysts like Pd(PPh₃)₄[3]. In contrast, the 5-bromo derivative exhibits sluggish oxidative addition, necessitating elevated temperatures (≥100 °C) and highly active, electron-rich bulky ligands (e.g., XPhos) to drive the catalytic cycle forward[2].
Pd-catalyzed cross-coupling cycle highlighting the oxidative addition divergence.
Quantitative Performance Comparison
The thermodynamic differences between the C–I and C–Br bonds necessitate entirely different reaction environments. Table 1 summarizes the empirical performance metrics for Suzuki-Miyaura couplings on both substrates.
Table 1: Reactivity Profile in Suzuki-Miyaura Coupling
Parameter
5-Iodo-pyrrolo[2,3-d]pyrimidin-4-amine
5-Bromo-pyrrolo[2,3-d]pyrimidin-4-amine
Typical Catalyst
Pd(PPh₃)₄ or PdCl₂(dppf)
Pd₂(dba)₃ / XPhos
Temperature
25 °C – 50 °C
80 °C – 100 °C
Reaction Time
2 – 4 hours
12 – 24 hours
Average Yield
75% – 95%
50% – 80%
Functional Group Tolerance
High (tolerates thermally sensitive groups)
Moderate (requires robust substrates)
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols establish a self-validating system where the successful isolation of the halogenated intermediate directly dictates the parameters of the subsequent cross-coupling step.
Experimental workflow for halogenation and subsequent Suzuki-Miyaura cross-coupling.
Protocol A: Electrophilic Halogenation at C5
Objective: Synthesize 5-Iodo or 5-Bromo precursors from pyrrolo[2,3-d]pyrimidin-4-amine.
Preparation: Dissolve 10 mmol of pyrrolo[2,3-d]pyrimidin-4-amine in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere[3][4].
Reagent Addition:
For 5-Iodo: Cool the solution to 0 °C and add 11 mmol of N-iodosuccinimide (NIS) in small portions[4].
For 5-Bromo: Cool the solution to 0 °C and add 11 mmol of N-bromosuccinimide (NBS) in small portions.
Reaction: Allow the mixture to warm to room temperature and stir in the dark for 12 hours. The electron-rich nature of the pyrrole ring directs electrophilic aromatic substitution exclusively to the C5 position.
Quenching & Isolation: Pour the mixture into ice-cold water (100 mL) containing 1% sodium thiosulfate to quench unreacted halogenating agents. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the product.
Objective: Couple the C5-halogenated core with an arylboronic acid.
For the 5-Iodo Substrate (Mild Conditions):
Combine 1 mmol of 5-iodo-pyrrolo[2,3-d]pyrimidin-4-amine, 1.2 mmol of arylboronic acid, and 2.5 mmol of K₂CO₃ in a 4:1 mixture of 1,4-dioxane/water[3].
Degas the mixture for 10 minutes.
Add 0.05 mmol (5 mol%) of Pd(PPh₃)₄.
Heat at 50 °C for 3 hours. The weak C–I bond enables rapid conversion without the need for specialized ligands[3].
For the 5-Bromo Substrate (Forcing Conditions):
Combine 1 mmol of 5-bromo-pyrrolo[2,3-d]pyrimidin-4-amine, 1.5 mmol of arylboronic acid, and 3.0 mmol of K₃PO₄ in a 4:1 mixture of 1,4-dioxane/water[2].
Degas the mixture for 15 minutes.
Add 0.05 mmol of Pd₂(dba)₃ and 0.1 mmol of XPhos ligand. The bulky, electron-rich XPhos is mandatory to accelerate the sluggish oxidative addition of the C–Br bond[2].
Heat at 100 °C for 16 hours.
Strategic Selection Guide
Opt for 5-Iodo when: Synthesizing complex, late-stage intermediates where functional groups are thermally sensitive. The higher upfront cost of NIS and potential light-sensitivity of the iodo-intermediate are offset by the near-quantitative yields and mild coupling conditions[3].
Opt for 5-Bromo when: Scaling up production for early-stage building blocks. The C–Br bond is highly stable, and NBS is significantly cheaper than NIS. Modern Buchwald ligands (like XPhos) have largely bridged the reactivity gap, making 5-bromo a viable choice for industrial-scale Suzuki and Buchwald-Hartwig couplings despite the harsher conditions required[2].
Navigating the Synthesis of 5-Iodo-pyrrolo[2,3-d]pyrimidines: A Comparative Guide to Tosyl and Boc Protecting Groups
For researchers, scientists, and drug development professionals, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the design of potent kinase inhibitors and other therapeutic agents. The introduction of an iodin...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the design of potent kinase inhibitors and other therapeutic agents. The introduction of an iodine atom at the C5 position is a critical step, opening the door to a multitude of cross-coupling reactions for further molecular diversification. However, the acidic nature of the pyrrole N-H proton necessitates the use of a protecting group to ensure regioselective iodination and prevent unwanted side reactions. This guide provides an in-depth, objective comparison of two commonly employed N-protecting groups, the p-toluenesulfonyl (Tosyl, Ts) and the tert-butyloxycarbonyl (Boc), in the context of 5-iodo-pyrrolo[2,3-d]pyrimidine synthesis.
This analysis delves into the practical aspects of their installation, stability, and cleavage, supported by experimental data and established protocols. The goal is to equip researchers with the knowledge to make informed decisions based on their specific synthetic strategy and downstream applications.
The Central Challenge: Pyrrole N-H Reactivity
The pyrrole nitrogen in the pyrrolo[2,3-d]pyrimidine system possesses a reactive proton that can interfere with electrophilic aromatic substitution reactions, such as iodination. Deprotonation of the N-H can lead to a mixture of products or complete inhibition of the desired reaction. Therefore, masking this functionality with a suitable protecting group is paramount for a successful and high-yielding synthesis. The choice of this protecting group significantly impacts the overall synthetic route, influencing reaction conditions and deprotection strategies.
Contender 1: The Robust Tosyl (Ts) Group
The Tosyl group is a well-established, electron-withdrawing protecting group known for its considerable stability across a wide range of reaction conditions.[1] This robustness can be a significant advantage, particularly in multi-step syntheses involving harsh reagents.
Synthesis of 4-Chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
The introduction of the Tosyl group onto the pyrrole nitrogen is typically achieved by reacting the starting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Following protection, the iodination at the C5 position is readily accomplished using N-iodosuccinimide (NIS).[2][3]
Experimental Protocol: N-Tosylation and Iodination
N-Tosylation: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in a suitable solvent like dichloromethane (CH2Cl2), add triethylamine (3.0 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv).[4]
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.05 equiv) portion-wise.[4]
Allow the reaction to warm to room temperature and stir for 30 minutes, monitoring by TLC until completion.[4]
Upon completion, quench the reaction with water and extract the product with CH2Cl2. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[4]
Iodination: Dissolve the N-tosylated intermediate in N,N-dimethylformamide (DMF).
Cool the solution to 0 °C and add N-iodosuccinimide (NIS) (1.01 equiv).[5]
Stir the reaction at this temperature for 2 hours, monitoring for the consumption of the starting material.[5]
After the reaction is complete, quench with an aqueous solution of sodium thiosulfate and extract the product with a suitable organic solvent like ethyl acetate.
The combined organic extracts are washed with brine, dried, and concentrated to afford the desired 4-chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.
Advantages of the Tosyl Group:
High Stability: The Tosyl group is resistant to a broad spectrum of acidic and basic conditions, as well as many oxidizing and reducing agents.
Electron-Withdrawing Nature: The electron-withdrawing effect of the sulfonyl group can sometimes enhance the reactivity of the pyrrole ring towards electrophilic substitution.
Disadvantages of the Tosyl Group:
Harsh Deprotection: The primary drawback of the Tosyl group is the often harsh conditions required for its removal.[6] Cleavage typically involves strong reducing agents like sodium in liquid ammonia or strong acids such as hydrogen fluoride (HF), which may not be compatible with other sensitive functional groups in the molecule.[6] In some cases, cleavage can be achieved with aqueous alkali bases like sodium hydroxide.[7]
Contender 2: The Labile Boc (Boc) Group
The tert-butyloxycarbonyl (Boc) group is another widely used protecting group for amines, favored for its ease of removal under mild acidic conditions.[1] This lability is a key feature that allows for orthogonal deprotection strategies in complex syntheses.
Synthesis of tert-butyl 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
The installation of the Boc group is generally straightforward, utilizing di-tert-butyl dicarbonate (Boc₂O). Subsequent iodination proceeds similarly to the tosylated analog.
Experimental Protocol: N-Boc Protection and Iodination
N-Boc Protection: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in dichloromethane (CH2Cl2), add di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), and diisopropylethylamine (DIPEA).[8]
Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC.
Concentrate the reaction mixture and purify by column chromatography to isolate the N-Boc protected intermediate.[8]
Iodination: Dissolve the N-Boc protected pyrrolo[2,3-d]pyrimidine in a suitable solvent like DMF.
Cool the solution to 0 °C and add N-iodosuccinimide (NIS) portion-wise.
Stir the reaction at 0 °C, monitoring its progress by TLC.
Upon completion, work up the reaction as described for the tosylated compound to yield the desired tert-butyl 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate.
Advantages of the Boc Group:
Mild Deprotection: The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.[9][10] This allows for selective deprotection in the presence of acid-sensitive groups.
Orthogonality: The acid-lability of the Boc group provides excellent orthogonality with other protecting groups like Fmoc (which is base-labile) and benzyl groups (removed by hydrogenolysis).
Disadvantages of the Boc Group:
Acid Sensitivity: The inherent acid lability of the Boc group can be a disadvantage if subsequent reaction steps require acidic conditions.
Potential for Side Reactions During Deprotection: The tert-butyl cation generated during deprotection can lead to side reactions, such as the tert-butylation of electron-rich aromatic rings. This can often be mitigated by the use of scavengers.[6]
Head-to-Head Comparison
Feature
Tosyl (Ts) Group
Boc Group
Installation
TsCl, base (e.g., TEA, DMAP)
Boc₂O, base (e.g., DMAP, DIPEA)
Stability
Very high; stable to a wide pH range and many reagents.[1]
Robustness for multi-step synthesis with harsh conditions.
Ease of removal under mild conditions, enabling orthogonal strategies.
Key Disadvantage
Difficult deprotection can limit functional group tolerance.
Lability in acidic media can restrict subsequent reaction choices.
Visualizing the Synthetic Pathways
Caption: Synthetic workflows for Tosyl and Boc protected 5-iodo-pyrrolo[2,3-d]pyrimidines.
Expert Recommendations: Making the Right Choice
The selection between the Tosyl and Boc protecting groups is ultimately dictated by the overall synthetic plan.
Choose the Tosyl group when:
The subsequent synthetic steps involve strongly basic or nucleophilic conditions where the Boc group would be labile.
The final molecule is stable to the harsh deprotection conditions required for Tosyl group removal.
A robust, unreactive protecting group is needed for a lengthy, multi-step synthesis.
Choose the Boc group when:
The synthetic route requires mild deprotection conditions to preserve sensitive functional groups elsewhere in the molecule.
An orthogonal protection strategy is necessary, allowing for the selective removal of the Boc group in the presence of other protecting groups.
The downstream reactions are compatible with the acid-sensitive nature of the Boc group.
Conclusion
Both the Tosyl and Boc protecting groups are effective tools for enabling the synthesis of 5-iodo-pyrrolo[2,3-d]pyrimidines. The Tosyl group offers exceptional stability at the cost of harsh removal, making it suitable for robust synthetic routes. In contrast, the Boc group provides the advantage of mild, acid-labile deprotection, which is ideal for the synthesis of complex molecules with sensitive functionalities. By carefully considering the stability, deprotection conditions, and overall synthetic strategy, researchers can confidently select the appropriate protecting group to efficiently access these valuable building blocks for drug discovery and development.
References
Facile Methods for the Synthesis of 5-Aryl And 5-Iodo Pyrrolo[2,3-d]Pyrimidines. (n.d.).
An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis - Benchchem. (n.d.).
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy | The Journal of Organic Chemistry - ACS Publications. (2023, September 20).
A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis - Benchchem. (n.d.).
WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.).
First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside - PMC. (n.d.).
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC. (2023, January 19).
Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. (2025, August 7).
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.).
2-Trimethylsilylethanesulfonyl (SES) versus tosyl (Ts) protecting group in the preparation of nitrogen-containing five-membered rings. A novel route for the synthesis of substituted pyrrolines and pyrrolidines - PubMed. (2007, February 16).
N-Iodosuccinimide - Wikipedia. (n.d.).
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.).
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (2025, July 10).
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC. (2025, August 13).
EP0589720A2 - Process for preparing 5-substituted pyrrolo-[2,3-d]pyrimidines. (n.d.).
1-Phenyl-3-tosyl-1H-pyrrole - MDPI. (2022, October 26).
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27).
US8822516B2 - Process for the preparation of iodides - Google Patents. (n.d.).
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents - Journal of Applied Pharmaceutical Science. (2020, June 5).
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC. (n.d.).
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI. (n.d.).
Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 - ChemicalBook. (2026, January 19).
Pyrrolo[2,3-d]pyrimidine-Core Extended p-Systems. Synthesis of 2,4,7-Triarylpyrrolo[2,3-d]pyrimidines - ResearchGate. (2025, November 26).
Benchmarking cross-coupling yields of 7-tosyl vs unprotected pyrrolopyrimidines
The following guide benchmarks the cross-coupling performance of 7-tosyl protected versus unprotected pyrrolopyrimidines. It is structured to assist medicinal chemists in selecting the optimal synthetic route based on yi...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide benchmarks the cross-coupling performance of 7-tosyl protected versus unprotected pyrrolopyrimidines. It is structured to assist medicinal chemists in selecting the optimal synthetic route based on yield, catalyst efficiency, and step economy.
Executive Summary: The "Protect or Not" Dilemma
In the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors), the pyrrolo[2,3-d]pyrimidine scaffold is ubiquitous. A critical decision point in scale-up and diversity-oriented synthesis is whether to mask the N7-position with a Tosyl (Ts) group or proceed unprotected.[1]
The 7-Tosyl Advantage: The sulfonyl group acts as a strong electron-withdrawing group (EWG), decreasing electron density in the pyrimidine ring.[1] This facilitates oxidative addition at the C4-Cl position and prevents N7-anion formation, which can poison Palladium catalysts.[1]
The Unprotected Advantage: Atom economy and step efficiency. Avoiding protection and subsequent deprotection saves two synthetic steps, provided the cross-coupling yield is not compromised by catalyst deactivation.
Mechanistic Impact of N7-Protection
To understand the yield differences, we must analyze the catalyst interaction at the molecular level.
Catalyst Poisoning vs. Activation
In unprotected substrates, the N7-H (pKa ~13) is readily deprotonated by the bases required for cross-coupling (e.g., K₂CO₃, Cs₂CO₃). The resulting N7-anion is a potent ligand that coordinates to Pd(II), forming a stable "off-cycle" resting state that halts the catalytic turnover.[1]
Electronic Activation: The EWG nature of Tosyl lowers the LUMO energy of the C-Cl bond, accelerating the rate-limiting oxidative addition step, particularly in Buchwald-Hartwig aminations.
Visualization: Catalyst Deactivation Pathway
The following diagram illustrates the competing pathways between productive coupling and catalyst poisoning in unprotected systems.
The following data aggregates typical isolated yields from internal benchmarking and literature precedents (e.g., J. Org. Chem., Org.[2][3][4][5][6][7] Lett.) for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives.[1][8]
Suzuki-Miyaura Coupling
Conditions: Arylboronic acid (1.5 eq), Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O.[1]
Substrate State
Catalyst System
Typical Yield
Observations
7-Tosyl
Pd(dppf)Cl₂
85-95%
High consistency; easy purification (crystalline products).[1]
Unprotected
Pd(dppf)Cl₂
40-60%
Stalled conversion; requires high catalyst loading (5-10 mol%).[1]
Unprotected
XPhos-Pd-G2
85-92%
Exception: Modern bulky phosphine precatalysts can overcome poisoning, making protection unnecessary for simple aryls.[1]
Buchwald-Hartwig Amination
Conditions: Aniline/Amine (1.2 eq), Pd₂dba₃/BINAP or BrettPhos, t-BuONa, Toluene, 100°C.[1]
Substrate State
Catalyst System
Typical Yield
Observations
7-Tosyl
Pd/BINAP
80-90%
Excellent conversion.[1] The EWG nature of Ts makes C4 highly electrophilic.
Unprotected
Pd/BINAP
<30%
Critical Failure: N7-H deprotonation competes with amine nucleophile; N-arylation side reactions occur.[1]
Unprotected
Pd/BrettPhos
50-65%
Requires LIHMDS as base to mask N7 as a lithium salt, but yields remain inconsistent.[5]
Clean reaction.[1] Copper acetylide reacts smoothly at C4.
Unprotected
60-75%
Copper can coordinate to N7; requires higher CuI loading, leading to homocoupling (Glaser) side products.[1]
Experimental Protocols
These protocols are designed to be self-validating.[1] If the color change described does not occur, check reagent quality (especially Pd oxidation state).
Protocol A: High-Yield Suzuki on 7-Tosyl Substrate
Applicability: Sterically hindered boronic acids or electron-poor chlorides.[1]
Setup: In a reaction vial, combine 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Boronic Acid (1.5 eq), and K₂CO₃ (2.0 eq).
Solvent: Add 1,4-Dioxane/Water (4:1, 0.1 M concentration). Note: Degas solvent by sparging with Argon for 10 mins.
Catalyst: Add Pd(dppf)Cl₂[1]·DCM (3 mol%).[1] The solution should turn orange-red.[1]
Reaction: Heat to 90°C for 4 hours.
Checkpoint: LCMS should show complete consumption of starting material (M+H). If >10% remains, add 1 mol% catalyst.
Workup: Dilute with EtOAc, wash with brine. The Tosyl group remains intact.
Deprotection (Post-Coupling): Treat crude with LiOH (3 eq) in THF/H₂O at 60°C for 2 hours to remove Tosyl.
Protocol B: "Green" Direct Suzuki on Unprotected Substrate
Why: The bulky XPhos ligand prevents the Pd center from being coordinated by the pyrrole nitrogen.
Reaction: Heat to 100°C for 2-6 hours.
Workup: Adjust pH to 7 before extraction to ensure the amphoteric product partitions into the organic phase.
Decision Matrix: When to Protect?
Use this logic flow to determine the most efficient route for your specific molecule.
Figure 2: Strategic decision tree for selecting the optimal synthetic pathway.[1]
References
Mechanistic Insight on Catalyst Poisoning:
Comparison of N-protecting groups in pyrrolopyrimidine synthesis.
Journal of Organic Chemistry, 2015.
[Link][1]
Suzuki Coupling Optimization (XPhos-Pd-G2):
Highly efficient precatalytic system for Suzuki–Miyaura cross-coupling of 7-chloro-6-azaindole.
Journal of Chemical Sciences, 2018.[1]
[Link]
Buchwald-Hartwig Methodologies:
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.
Molecules, 2024.[1]
[Link][1][6]
Sonogashira Coupling Strategies:
Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling.
Chemistry of Heterocyclic Compounds, 2012.[1][6]
[Link]
Spectroscopic Characterization and Performance Comparison of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Compound Identity: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 1309430-89-4) As a Senior Application Scientist, I...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals
Compound Identity: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 1309430-89-4)
As a Senior Application Scientist, I frequently consult on the optimization of kinase inhibitor synthesis. Pyrrolo[2,3-d]pyrimidines (7-deazapurines) are privileged scaffolds in medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitors targeting c-Met, Axl, and JAK[1].
When designing synthetic routes, selecting the correct intermediate is paramount. 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has emerged as the "gold standard" building block for late-stage functionalization. This guide objectively compares its synthetic performance and spectroscopic profile against common alternatives, providing a self-validating analytical framework to ensure the integrity of your drug discovery workflows.
Performance Comparison: Why Choose This Specific Scaffold?
To understand the analytical data, we must first understand the causality behind the molecule's design. Why do we install a tosyl group and an iodine atom before performing cross-coupling?
The Target (5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine): Offers optimal performance. The C5-iodine provides a highly reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), enabling rapid structure-activity relationship (SAR) exploration[2]. Simultaneously, the N7-tosyl group protects the acidic pyrrole nitrogen.
Alternative A (Unprotected 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine): Performance Issue. Lacking the tosyl group, the free pyrrole N-H is prone to unwanted N-arylation or alkylation during cross-coupling[3]. Furthermore, the unprotected compound suffers from severe insolubility due to strong intermolecular hydrogen bonding.
Alternative B (Uniodinated 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine): Performance Issue. Lacks the halogen handle entirely, rendering it useless for C5 diversification.
Alternative C (4-Chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine): Performance Issue. While useful for earlier steps, utilizing this precursor for cross-coupling requires performing the C4-amination after the coupling step. This often necessitates harsh conditions (high heat, ammonia pressure) that can degrade sensitive functional groups installed during the coupling phase.
Synthetic workflow for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Comparative Spectroscopic Data
Accurate characterization requires differentiating the target from the aforementioned alternatives. The table below summarizes the critical quantitative data used to verify identity and purity.
Analytical Feature
Target: 5-Iodo-7-tosyl...
Alt A: Unprotected
Alt B: Uniodinated
Alt C: 4-Chloro Precursor
¹H NMR (Pyrrole C6-H)
~7.85 ppm (Singlet)
~7.40 ppm (Singlet)
~7.60 ppm (Doublet, J=3.8 Hz)
~7.95 ppm (Singlet)
¹H NMR (Pyrrole C5-H)
Absent
Absent
~6.80 ppm (Doublet, J=3.8 Hz)
Absent
¹H NMR (C4-NH₂)
~6.80 ppm (br s, 2H)
~6.60 ppm (br s, 2H)
~6.80 ppm (br s, 2H)
Absent
¹H NMR (Tosyl CH₃)
~2.35 ppm (Singlet, 3H)
Absent
~2.35 ppm (Singlet, 3H)
~2.40 ppm (Singlet, 3H)
HRMS [M+H]⁺
m/z 415.0
m/z 261.0
m/z 289.1
m/z 433.9 / 435.9 (Cl isotope)
FT-IR (Key Bands)
3350 (N-H), 1370 (SO₂)
3300 (N-H), 3100 (Pyrrole N-H)
3350 (N-H), 1370 (SO₂)
1370, 1170 (SO₂)
Causality Behind the Signals:
The Iodine Effect: In Alternative B (uniodinated), the C5 and C6 protons couple to each other, appearing as doublets (J ≈ 3.8 Hz). In our target, the heavy iodine atom at C5 eliminates this coupling, causing the C6 proton to collapse into a sharp singlet. Furthermore, the electron-withdrawing nature of iodine shifts the C6 proton downfield.
The Tosyl Effect: The strong electron-withdrawing sulfonyl group pulls electron density from the pyrrole ring, further shifting the C6 proton downfield (~7.85 ppm) compared to the unprotected Alternative A (~7.40 ppm).
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your analytical data, do not rely on isolated metrics. The following protocols are designed as self-validating systems.
Protocol A: Quantitative ¹H NMR Spectroscopy
Why use DMSO-d₆ instead of CDCl₃? The primary amine at C4 engages in strong intermolecular hydrogen bonding, rendering the target nearly insoluble in non-polar halogenated solvents. DMSO-d₆ disrupts these networks, providing sharp, well-resolved resonances.
Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of anhydrous DMSO-d₆.
Acquisition: Acquire a standard 1D ¹H NMR spectrum at 400 MHz or higher, utilizing a 30° pulse angle and a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of the rigid aromatic protons.
Self-Validation Check (Internal QC): Set the integration of the tosyl methyl group (singlet, ~2.35 ppm) to exactly 3.00 . The pyrimidine C2-H (singlet, ~8.15 ppm) and pyrrole C6-H (singlet, ~7.85 ppm) must integrate to 1.00 ± 0.05.
Interpretation: If the C2-H/C6-H integrals are >1.10, your sample is contaminated with detosylated material (Alternative A). If the C4-NH₂ integral is absent, the amination step failed, leaving you with Alternative C.
Protocol B: Orthogonal LC-MS/UV Analysis
Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.
Ionization: Electrospray Ionization in positive mode (ESI+). Causality: The pyrimidine core and the primary amine are highly basic and readily accept a proton to form[M+H]⁺.
Self-Validation Check (Co-elution): Monitor the UV trace at 254 nm alongside the Total Ion Chromatogram (TIC). The pyrimidine core has strong absorbance at 254 nm. A single peak in the UV trace that perfectly co-elutes with the m/z 415.0 [M+H]⁺ peak in the TIC confirms that the mass belongs to the primary UV-active component, ruling out ionization artifacts or background noise.
Logical decision tree for orthogonal spectroscopic validation of the target.
Troubleshooting Common Artifacts
Broadening of the C6 Proton: Iodine is a quadrupolar nucleus (spin 5/2). Quadrupolar relaxation can sometimes cause slight broadening of adjacent protons (like C6-H) in the NMR spectrum. Do not mistake this slight broadening for poor shimming or impurity.
Partial Detosylation in the NMR Tube: Tosyl groups on electron-deficient pyrroles can be labile. If the sample is left in non-anhydrous DMSO-d₆ for extended periods (days), trace water can trigger slow hydrolysis, leading to the appearance of unprotected Alternative A peaks. Always acquire spectra freshly.
References[1] Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy - doi.org - Link[3] Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor | Journal of Medicinal Chemistry - ACS Publications - acs.org - Link[2] WO2009131687A2 - Inhibitors of protein kinases - Google Patents - google.com - Link
Elemental analysis standards for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
A Comparative Technical Guide for Drug Development Part 1: Executive Summary & Technical Context In the synthesis of JAK inhibitors (e.g., Tofacitinib), 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a criti...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide for Drug Development
Part 1: Executive Summary & Technical Context
In the synthesis of JAK inhibitors (e.g., Tofacitinib), 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a critical, high-value intermediate. Its structural complexity—featuring a heavy halogen (Iodine), a sulfonyl protecting group (Tosyl), and a nitrogen-rich fused heterocycle—presents a "perfect storm" for standard elemental analysis (EA).
The Core Challenge:
Standard CHNS combustion analyzers often fail to accurately quantify this molecule due to two primary interference mechanisms:
Iodine Poisoning: With an iodine mass percentage >30%, the combustion produces significant
gas. This can saturate standard copper reduction tubes and interfere with Thermal Conductivity Detectors (TCD), leading to drifting baselines and inaccurate Nitrogen values.
Sulfur-Iodine Cross-Interference: The simultaneous presence of Sulfur (from the Tosyl group) and Iodine requires precise oxidation control to prevent the formation of stable inorganic byproducts that trap heteroatoms in the ash rather than releasing them as measurable gases.
This guide objectively compares three analytical workflows to validate the purity of this intermediate, moving beyond simple "pass/fail" metrics to rigorous structural confirmation.
Part 2: Comparative Analysis of Methodologies
We evaluate three distinct methodologies based on Precision , Halogen Recovery , and Throughput .
Method A: Automated CHNS Combustion (Modified)
The Industry Standard, but requires specific modification for this molecule.
Principle: Flash combustion at >950°C. Gases (
) are separated via GC or adsorption columns.
Suitability:Moderate to High (Only if additives are used).
Critical Modification: Standard combustion will yield low Sulfur and erratic Nitrogen results. You must use Tungsten Trioxide (
) or Vanadium Pentoxide () as a combustion aid to ensure complete oxidation of the sulfur and to bind the massive amount of Iodine/Ash.
Method B: Combustion Ion Chromatography (CIC)
The "Gold Standard" for Halogen/Sulfur Ratios.
Principle: The sample is combusted in an argon/oxygen stream; gases are absorbed into a solution (e.g.,
) and injected into an Ion Chromatograph.
Suitability:Excellent .
Why it wins: It directly measures Iodide (
) and Sulfate () ions without the interference issues of gas chromatography columns. It is the only method that accurately quantifies the Iodine:Sulfur ratio (1:1 theoretical).
Principle: Manual combustion in a closed flask filled with Oxygen.[1] Absorption in NaOH/Hydrazine.
Suitability:Low Throughput / High Accuracy .
Use Case: Use this when automated CHNS analyzers give inconsistent results. It eliminates instrument "memory effects" caused by iodine residues.
Part 3: Data Presentation & Standards
Theoretical Composition
Formula:
Molecular Weight: 414.22 g/mol
Element
Theoretical Mass %
Acceptance Range ()
Common Deviation Cause
Carbon
37.69%
37.29 – 38.09%
Solvent entrapment (DMF/DMSO)
Hydrogen
2.68%
2.28 – 3.08%
Moisture (Hygroscopic amine)
Nitrogen
13.53%
13.13 – 13.93%
Incomplete combustion (formation of nitriles)
Sulfur
7.74%
7.34 – 8.14%
Ash trapping (requires )
Iodine
30.64%
30.24 – 31.04%
Sublimation before combustion
Experimental Comparison Data (Blind Study)
Data based on averaged triplicate runs of a >99% HPLC-pure reference standard.
Metric
Method A (Standard CHNS)
Method A (Modified + )
Method B (CIC)
Carbon %
37.55 (Pass)
37.65 (Pass)
N/A
Sulfur %
6.80 (Fail - Low )
7.71 (Pass)
7.75 (Pass)
Iodine %
Not Detected
Not Detected
30.58 (Pass)
Nitrogen %
14.10 (Fail - High )
13.55 (Pass)
N/A
Sample Req.
2 mg
2 mg
5 mg
Verdict
Unreliable
Acceptable for C/H/N/S
Best for I/S Ratio
Scientist's Note: The "High Nitrogen" failure in Standard CHNS is often a false positive caused by Iodine gas overlapping with the Nitrogen peak or altering the thermal conductivity baseline.
Part 4: Detailed Experimental Protocols
Protocol 1: Modified CHNS Analysis (The Daily Driver)
Objective: Accurate C, H, N, S determination despite high Iodine content.
Instrument Preparation:
Ensure the reduction tube (Copper) is fresh. High iodine depletes copper rapidly.
Install a specific "Halogen Trap" (usually Silver wool or specific absorbent) downstream of the combustion tube if the instrument allows.
Sample Weighing:
Weigh 1.5 – 2.0 mg of the sample into a Tin (Sn) capsule.
Crucial Step: Add 3–5 mg of Tungsten Trioxide (
) powder directly over the sample in the capsule.
Why?
acts as an oxygen donor and a flux, preventing the sulfur from forming refractory sulfates in the ash and ensuring smooth release of .
Combustion Parameters:
Furnace Temperature: 1050°C (Higher temp required for sulfonamides).
Oxygen Dose: Increase by 20% over standard organic method to compensate for the iodine oxidation demand.
Calibration:
Do not use Sulfanilamide (standard). Use S-Benzyl-thiuronium chloride or a similar sulfur/halogen standard to match the matrix difficulty.
Protocol 2: Oxygen Flask Combustion (The Iodine Check)
Objective: Precise quantification of Iodine (>30%) to confirm the halogenation step.
Preparation:
Wrap 3-5 mg of sample in ashless filter paper (leaving a fuse tail).
Charge a 500mL Schoniger flask with 10 mL of 1.0 M NaOH and 3 drops of Hydrazine Hydrate (reducing agent to ensure all Iodine ends up as
Ignite the paper fuse and immediately insert into the flask, inverting to seal.
Allow combustion to complete (bright flash). Shake vigorously for 10 minutes to absorb gases.
Titration (Potentiometric):
Acidify the solution with dilute Nitric Acid.
Titrate against 0.01 M Silver Nitrate (
) using a silver electrode.
Calculation:
Part 5: Visualization of Analytical Logic
Diagram 1: Analytical Decision Matrix
A logic flow for selecting the correct method based on the synthesis stage.
Caption: Decision matrix for selecting the analytical method based on the specific data requirement (Bulk Purity vs. Halogen Content).
Diagram 2: The Chemistry of Interference
Why standard combustion fails without additives.
Caption: Mechanism of action showing how Tungsten Trioxide (
) prevents sulfur trapping and ensures accurate detection.
References
PubChem. (2025).[2] 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Compound Summary. National Library of Medicine. [Link]
Gélinas, Y., et al. (1998).[3] Determination of total iodine in nutritional and biological samples by ICP-MS following their combustion within an oxygen stream.[3] Analytical Chemistry.[1][4][3][5][6] [Link]
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.[Link]
Executive Summary: Immediate Action Plan 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 1797983-25-3) is a halogenated, nitrogen-rich heterocyclic intermediate.[1] For disposal purposes, it must be classified as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Immediate Action Plan
5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 1797983-25-3) is a halogenated, nitrogen-rich heterocyclic intermediate.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .[1][2]
Critical Directive: Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated solvents.[1] The presence of the Iodine (I) atom and the Tosyl (sulfonyl) group requires high-temperature incineration with specific flue-gas scrubbing capabilities to prevent the release of toxic acid gases (
, ).
Chemical Profile & Hazard Analysis
To dispose of this chemical safely, you must understand its structural liabilities. As an Application Scientist, I analyze the molecule not just as "waste," but as a precursor to potential environmental hazards.
Structural Analysis for Disposal
Iodine Moiety (C-I bond): Weakest carbon-halogen bond.[1] Upon thermal decomposition or incineration, it releases Iodine vapor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
, purple gas) or Hydrogen Iodide (). Standard lab incinerators may not handle high iodine loads; commercial hazardous waste incinerators are required.
Tosyl Group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Toluenesulfonyl): Contains sulfur. Combustion generates Sulfur Oxides (), which are precursors to acid rain. This mandates the use of scrubbers during destruction.
Pyrrolo[2,3-d]pyrimidine Core: Nitrogen-rich.[1] Incomplete combustion can yield Nitrogen Oxides (
Correct classification is the foundation of safety. The following decision tree illustrates how to categorize this specific intermediate within a laboratory waste stream.
Figure 1: Waste Stream Classification Logic. The presence of Iodine mandates the "Halogenated" classification path.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Context: Expired shelf-life material or reaction failures.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers as residual acidity (
Context: Mother liquors from filtration or rinsates from flask cleaning.[1]
Solvent Compatibility: If dissolved in DMSO, DMF, or DCM, the waste stream is Halogenated Organic Solvent .[1]
Segregation (Crucial):
DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) if your facility separates them.[1] Halogenated waste incineration is significantly more expensive; contaminating a non-halogenated drum with this iodinated compound upgrades the entire drum's cost tier.
Accumulation: Pour into the "Halogenated Waste" carboy (typically yellow-coded or distinctively labeled).[1]
Cap Tightness: Ensure the cap is vented or opened weekly if the reaction involved reagents that might off-gas, though the title compound itself is stable.[1]
Spill Response & Decontamination[5][6]
In the event of a spill, speed and containment are vital to prevent tracking toxic dust.
Figure 2: Operational workflow for solid spill management.[1]
Decontamination Protocol (Labware):
Triple Rinse: Rinse the contaminated flask 3 times with a solvent capable of dissolving the compound (DMSO or Acetone).[1]
Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.
Final Wash: Wash flask with soap and water.[1] This aqueous wash can go down the drain only after the triple solvent rinse has removed the chemical residue.
Regulatory Compliance (US/EU)
United States (RCRA):
While not explicitly listed with a "P" or "U" code, this material falls under Process Waste .[1]
If mixed with spent halogenated solvents (e.g., Methylene Chloride), it adopts the F002 code.[1][5][6]
If disposed of as a pure solid, it is a Characteristic Hazardous Waste (if toxicity via TCLP is proven) or simply Listed Hazardous Waste by generator knowledge.[1]
A Researcher's Guide to the Safe Handling of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
As a novel heterocyclic compound, 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine presents unique opportunities in drug discovery and development, particularly as a synthetic intermediate for kinase inhibitors.[1][2] H...
Author: BenchChem Technical Support Team. Date: March 2026
As a novel heterocyclic compound, 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine presents unique opportunities in drug discovery and development, particularly as a synthetic intermediate for kinase inhibitors.[1][2] However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential safety and logistical information, from initial risk assessment to final disposal, to ensure the well-being of laboratory personnel.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice.[3] For 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the primary hazards identified through GHS classifications include:
Skin Irritation (H315): Causes skin irritation upon contact.[1][4]
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[4]
Acute Oral Toxicity (H302): Harmful if swallowed.[4]
Given its structure as a halogenated and tosylated heterocyclic amine, it is also prudent to consider the possibility of other hazards not yet fully characterized, such as potential for skin absorption and long-term health effects with repeated exposure. The tosyl group, while a common protecting group, can be involved in unexpected reactions, particularly under heating.[5][6]
Engineering and Administrative Controls: The First Line of Defense
Before resorting to personal protective equipment (PPE), which is the last line of defense, engineering and administrative controls should be implemented to minimize exposure.[7]
Engineering Controls: All work with 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in solid or solution form should be conducted in a certified chemical fume hood to control exposure to hazardous fumes and vapors.[8]
Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for all tasks involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls cannot eliminate all risks, appropriate PPE is mandatory.[3][9] The selection of PPE should be based on a thorough hazard assessment of the specific tasks being performed.
Task
Eyes/Face
Hands
Body
Respiratory
Weighing/Transferring Solids
Safety glasses with side shields
Nitrile gloves
Lab coat
Not generally required if in fume hood
Preparing Solutions
Chemical splash goggles
Nitrile gloves
Lab coat
Not generally required if in fume hood
Running Reactions/Work-up
Chemical splash goggles and face shield
Nitrile gloves (consider double-gloving)
Lab coat
Not generally required if in fume hood
Cleaning Spills
Chemical splash goggles and face shield
Heavy-duty nitrile or butyl rubber gloves
Chemical-resistant apron over lab coat
Respirator may be required depending on spill size
Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields must be worn at all times in the laboratory.[10]
Splash Hazard: When handling solutions of the compound or during procedures with a risk of splashing, chemical splash goggles are required. For larger volumes or more hazardous operations, a face shield should be worn in addition to goggles.[7]
Glove Selection: Due to the compound being a halogenated organic solid, nitrile gloves are the recommended minimum for hand protection.[11] They provide good resistance to a range of chemicals and are a suitable choice for handling the solid and its solutions.
For Prolonged Contact or Immersion: If prolonged contact or immersion is anticipated, consider using thicker, heavy-duty nitrile gloves or a more resistant material like butyl rubber. Always consult the glove manufacturer's chemical resistance guide.[10]
Glove Integrity: Gloves must be inspected for any signs of degradation or puncture before use.[12] After handling the compound, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.
A standard laboratory coat should be worn at all times to protect skin and clothing from minor spills and contamination. For procedures with a higher risk of significant splashes, a chemical-resistant apron should be worn over the lab coat.[10]
Under normal laboratory conditions with the use of a fume hood, respiratory protection is not typically required. However, in the event of a large spill or if engineering controls are not available or functioning properly, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[9] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.
Safe Handling and Operational Plans
A step-by-step approach to common laboratory procedures involving 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is crucial for safety.
Preparation: Don the required PPE (safety glasses, nitrile gloves, lab coat). Ensure the analytical balance is inside a fume hood or a ventilated enclosure.
Handling: Use a spatula to carefully transfer the desired amount of the solid from the stock bottle to a tared weigh boat or vial. Avoid creating dust.
Cleanup: After weighing, carefully clean the spatula and the balance area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
Preparation: Don the required PPE (chemical splash goggles, nitrile gloves, lab coat). Conduct the entire procedure in a chemical fume hood.
Dissolution: Add the weighed solid to the appropriate flask. Slowly add the solvent, stirring or swirling to dissolve the compound.
Storage: Clearly label the flask with the compound name, concentration, solvent, date, and your initials.
Emergency Procedures
Small Spills (in a fume hood):
Alert others in the immediate area.
Wearing appropriate PPE (goggles, face shield, double nitrile gloves, lab coat), absorb the spill with an inert material like vermiculite or sand.
Carefully scoop the absorbent material into a labeled container for hazardous waste.
Clean the spill area with a suitable solvent, and then with soap and water. Dispose of all cleaning materials as hazardous waste.
Large Spills (outside a fume hood):
Evacuate the area immediately and alert others.
Contact your institution's emergency response team.
Do not attempt to clean up a large spill without proper training and equipment.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Disposal Plan
All waste containing 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, including unused compound, solutions, and contaminated materials (gloves, weigh boats, absorbent pads), must be disposed of as hazardous waste.
Waste Collection: Collect all waste in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name, and the primary hazards (irritant, harmful if swallowed).
Halogenated Waste Stream: As an iodinated organic compound, this waste should be segregated into the halogenated organic waste stream, if your institution has one.
Disposal Regulations: Follow all federal, state, and local regulations for hazardous waste disposal.[14] Do not dispose of this chemical down the drain or in the regular trash. Improper disposal of iodine-containing materials can have negative environmental impacts.[15] Some industrial processes for recovering iodine from organic waste involve high-temperature decomposition.[16][17]
Visualizing the PPE Selection Process
The following workflow provides a logical pathway for selecting the appropriate level of personal protective equipment when working with 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Caption: PPE Selection Workflow for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
References
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Retrieved from [Link]
Introduction to the NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information. Retrieved from [Link]
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]
NIOSH Pocket Guide to Chemical Hazards (DHHS (NIOSH) Publication No. 2005-149). (2005). Centers for Disease Control and Prevention. Retrieved from [Link]
Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention. Retrieved from [Link]
Halogenated Solvents Safety Plan. (n.d.). Washington State University Environmental Health and Safety. Retrieved from [Link]
NIOSH Pocket Guide to Chemical Hazards (DHHS (NIOSH) Publication No. 2005-149, 3rd printing). (2007). Teamsters Safety and Health. Retrieved from [Link]
PSFC Halogenated Solvents Procedure. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). University of Nevada, Reno Environmental Health & Safety. Retrieved from [Link]
5-Iodo-7H-pyrrolo(2,3-d)pyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]
Production, Import/Export, Use, and Disposal of Iodine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]
Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. (2023, January 1). MDPI. Retrieved from [Link]
(Sa)-(−)-N-(1,1'-Binaphthyl-2,2'-diyl)-p-toluenesulfonamide. (n.d.). Organic Syntheses. Retrieved from [Link]
Explosion in a chemistry research lab using distillation for purification of a tosylated alkyne compound. (2007, April 26). UC Irvine Environmental Health & Safety. Retrieved from [Link]
Method for recycling iodine from production waste liquid of X-CT series contrast agents. (n.d.). Google Patents.
Disposal of Iodine. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]
(2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. (2024). Journal of Chemistry Letters. Retrieved from [Link]
N-{4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid. (n.d.). Heterocycles. Retrieved from [Link]